S-(2-Carboxypropyl)cysteine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWUNSFUXUUDG-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988188 | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-42-2 | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of S-(2-Carboxypropyl)cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-Carboxypropyl)cysteine is not the product of a dedicated de novo biosynthetic pathway. Instead, its presence in biological systems is primarily the result of a detoxification process known as the mercapturic acid pathway. This pathway is crucial for neutralizing reactive electrophilic species. The formation of this compound is intrinsically linked to the catabolism of the branched-chain amino acid valine. Specifically, it is a metabolic byproduct of the detoxification of methacrylyl-CoA, a reactive intermediate in the valine degradation pathway. In certain metabolic disorders, such as deficiencies in the enzymes ECHS1 and HIBCH, the accumulation of methacrylyl-CoA leads to an increased formation and excretion of this compound and its derivatives, making them important biomarkers for these conditions. This guide provides a detailed overview of the formation of this compound, including the involved metabolic pathways, enzymatic reactions, and relevant experimental protocols.
The Origin of the Carboxypropyl Moiety: Valine Catabolism
The biosynthetic precursor to the "2-carboxypropyl" group of this compound is methacrylyl-CoA, a potentially toxic intermediate of the valine catabolic pathway.[1][2] The breakdown of valine occurs in the mitochondria and involves a series of enzymatic steps to ultimately yield propionyl-CoA, which can then enter the citric acid cycle.[3]
The initial steps of valine catabolism are common to all branched-chain amino acids and involve transamination and oxidative decarboxylation to form isobutyryl-CoA.[2] Isobutyryl-CoA is then dehydrogenated to form methacrylyl-CoA.[3][4] Under normal physiological conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase (crotonase), encoded by the ECHS1 gene, to 3-hydroxyisobutyryl-CoA.[5][6] Subsequently, 3-hydroxyisobutyryl-CoA hydrolase, encoded by the HIBCH gene, converts 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[7][8]
Inborn errors of metabolism affecting ECHS1 or HIBCH lead to the accumulation of methacrylyl-CoA.[5][6][7] This accumulation is cytotoxic due to the high reactivity of the α,β-unsaturated thioester in methacrylyl-CoA, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[2][9]
The Biosynthetic Pathway of this compound via the Mercapturic Acid Pathway
The formation of this compound from the reactive methacrylyl-CoA follows the general steps of the mercapturic acid pathway, a major route for the detoxification of xenobiotics and reactive endogenous compounds.[10][11]
Step 1: Glutathione Conjugation
The first and most critical step is the conjugation of methacrylyl-CoA with the tripeptide glutathione (GSH). This reaction is a Michael addition, where the nucleophilic thiol group of the cysteine residue in glutathione attacks the electrophilic β-carbon of the α,β-unsaturated system in methacrylyl-CoA.[12] This reaction can occur spontaneously to some extent, but it is typically catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[13][14] The product of this reaction is S-(2-carboxypropyl)glutathione.
While the specific GST isozymes that are most active towards methacrylyl-CoA have not been definitively identified, the broad substrate specificity of many GSTs suggests that several members of this superfamily could potentially catalyze this reaction.[15]
Step 2: Degradation of the Glutathione Conjugate
Following its formation, S-(2-carboxypropyl)glutathione is sequentially broken down in a series of catabolic steps.
-
Removal of Glutamate: The enzyme γ-glutamyltransferase (GGT), typically located on the outer surface of the cell membrane, cleaves the γ-glutamyl bond between glutamate and cysteine, releasing glutamate and forming S-(2-carboxypropyl)cysteinylglycine.[16]
-
Removal of Glycine: A dipeptidase then hydrolyzes the peptide bond between the cysteine and glycine residues of S-(2-carboxypropyl)cysteinylglycine to release glycine and yield this compound.[11]
Step 3: N-Acetylation (Formation of Mercapturic Acid)
For excretion, this compound can be further metabolized in the kidney by N-acetyltransferase 8 (NAT8) to form N-acetyl-S-(2-carboxypropyl)cysteine, which is the corresponding mercapturic acid.[10] This final product is more water-soluble and readily excreted in the urine.
Quantitative Data
Quantitative analysis of this compound and its derivatives is primarily relevant in the context of diagnosing inborn errors of valine metabolism. Elevated levels of these compounds in urine and blood serve as key diagnostic markers.
| Metabolite | Biological Fluid | Condition | Relative Level | Reference(s) |
| This compound | Urine | ECHS1 Deficiency | Highly Elevated | [6][17] |
| This compound | Urine | HIBCH Deficiency | Highly Elevated | [6][7] |
| N-acetyl-S-(2-carboxypropyl)cysteine | Urine | ECHS1 Deficiency | Elevated | [18] |
| S-(2-carboxypropyl)glutathione | Vegetables | Onion, Garlic | Detectable | [19] |
Experimental Protocols
General Glutathione S-Transferase (GST) Activity Assay
This protocol describes a general method for measuring total GST activity in biological samples using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB with glutathione results in a product that absorbs light at 340 nm.
Materials:
-
Phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM)
-
CDNB solution (100 mM in ethanol)
-
Sample (cell lysate or tissue homogenate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Cell Lysate: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold phosphate buffer and lyse by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate.[20]
-
Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue in ice-cold phosphate buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the tissue homogenate.[20]
-
Determine the protein concentration of the lysate/homogenate using a standard protein assay.
-
-
Assay Cocktail Preparation: For each 1 mL of assay cocktail, mix:
-
Assay Measurement:
-
Set up blank wells/cuvettes containing the assay cocktail and the same volume of buffer as the sample.
-
Add a specific volume of the sample (e.g., 10-50 µL, containing a known amount of protein) to the sample wells/cuvettes containing the assay cocktail.
-
Immediately mix and start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[13][20]
-
-
Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate the GST activity using the Beer-Lambert law: Activity (nmol/min/mg protein) = (ΔA340/min * Total Volume) / (ε * Path Length * mg protein) where ε (extinction coefficient) for the CDNB-GSH conjugate is 9.6 mM⁻¹cm⁻¹.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. courses.washington.edu [courses.washington.edu]
- 16. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
The Pivotal Role of S-(2-Carboxypropyl)cysteine in Allium Flavor Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characteristic flavor profiles of Allium species, including onion (Allium cepa) and garlic (Allium sativum), are primarily attributed to a complex array of sulfur-containing compounds. These flavor compounds are not present in intact tissues but are rapidly generated upon cellular disruption through a series of enzymatic reactions. A key, yet often overlooked, intermediate in the biosynthesis of these flavor precursors is S-(2-carboxypropyl)cysteine (SCPC). This technical guide provides an in-depth exploration of the biosynthesis of SCPC, its enzymatic conversion into crucial flavor precursors, and its overall significance in the development of the sensory characteristics of Allium vegetables. This document synthesizes current scientific understanding, presents quantitative data, details experimental methodologies, and provides visual representations of the biochemical pathways involved.
Introduction
The distinctive and pungent flavors of freshly cut onion and garlic are the result of the enzymatic degradation of non-volatile, sulfur-containing precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1][2] Upon tissue damage, the vacuolar enzyme alliinase is released and acts on these cytosolic precursors to produce volatile and reactive thiosulfinates, which are responsible for the characteristic aroma and taste.[1][2] The biosynthesis of these ACSOs is a multi-step process involving several key intermediates. Among these, this compound (SCPC) has been identified as a critical precursor, particularly for the C3 side chains of major flavor compounds in onion.[3] This guide will elucidate the central role of SCPC in this intricate biochemical network.
Biosynthesis of this compound (SCPC)
The biosynthetic pathway of SCPC begins with the amino acid valine and the ubiquitous antioxidant glutathione (GSH). Isotope-labeling studies have demonstrated that the 2-carboxypropyl group of SCPC is derived from valine.[4] The initial step involves the formation of S-(2-carboxypropyl)glutathione. Although the precise enzymatic mechanism for the addition of the carboxypropyl group to glutathione has not been fully elucidated in Allium species, it is proposed to involve the reaction of glutathione with a valine-derived intermediate.
The subsequent steps involve the sequential removal of the glutamyl and glycyl residues from S-(2-carboxypropyl)glutathione to yield SCPC. This process is catalyzed by γ-glutamyl transpeptidases (GGTs) and dipeptidases.
Diagram: Biosynthetic Pathway of this compound
Caption: Biosynthesis of SCPC from Valine and Glutathione.
Conversion of SCPC to Allium Flavor Precursors
SCPC is a crucial intermediate in the biosynthesis of trans-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin), the principal flavor precursor in onion. The conversion pathway involves the γ-glutamyl cycle.
First, SCPC is glutamylated to form γ-glutamyl-S-(2-carboxypropyl)cysteine. This compound is then oxidatively decarboxylated to form γ-glutamyl-S-(1-propenyl)cysteine. Subsequent enzymatic steps, including the removal of the γ-glutamyl group by GGT and oxidation of the sulfur atom, lead to the formation of isoalliin.
Diagram: Conversion of SCPC to Isoalliin
References
- 1. actascientific.com [actascientific.com]
- 2. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
S-(2-Carboxypropyl)cysteine: A Key Intermediate and Biomarker in Valine Catabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of S-(2-Carboxypropyl)cysteine (SCPC) and its pivotal role as an intermediate in the metabolic pathway of the branched-chain amino acid, valine. Accumulating evidence highlights SCPC not only as a product of a dysfunctional catabolic pathway but also as a crucial biomarker for rare genetic disorders. Furthermore, the precursor to SCPC, methacrylyl-CoA, is now understood to be a reactive metabolite capable of inducing a novel post-translational modification on proteins, termed cysteine S-2-carboxypropylation, with broad implications for cellular function and pathology.
The Valine Catabolism Pathway
Valine, an essential branched-chain amino acid (BCAA), is catabolized through a multi-step enzymatic process primarily within the mitochondria. This pathway is crucial for energy production, with its end products feeding into the Krebs cycle.[1] The canonical pathway involves reversible transamination, irreversible oxidative decarboxylation, and a series of dehydrogenation and hydration steps to ultimately yield propionyl-CoA, which is then converted to succinyl-CoA.[1][2]
A key intermediate in this pathway is methacrylyl-CoA.[1][3][4] Under normal physiological conditions, methacrylyl-CoA is efficiently processed by the enzyme short-chain enoyl-CoA hydratase (ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1][2]
References
An In-depth Technical Guide to S-(2-Carboxypropyl)cysteine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Carboxypropyl)cysteine is a sulfur-containing, non-proteinogenic amino acid that has garnered increasing interest in the scientific community. It is recognized as an important endogenous metabolite, primarily arising from the catabolism of the branched-chain amino acid, valine. Furthermore, its formation is a key step in the detoxification of reactive electrophilic compounds via the mercapturic acid pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its metabolic pathways and analytical determination.
Chemical Structure and Properties
This compound is structurally characterized by a cysteine molecule in which the sulfur atom is covalently bonded to a 2-carboxypropyl group. Its systematic IUPAC name is 3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid[1].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H13NO4S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| XLogP3 | -2.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 207.05652907 Da | [1] |
| Monoisotopic Mass | 207.05652907 Da | [1] |
| Topological Polar Surface Area | 115 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 197 | [1] |
| Solubility | In Vitro: DMSO : 25 mg/mL (120.63 mM) | [2] |
Note: The majority of the data in this table is computationally generated and should be considered as such.
Biological Significance and Metabolic Pathways
This compound plays a crucial role in two interconnected metabolic processes: the catabolism of valine and the detoxification of reactive intermediates through the mercapturic acid pathway.
Valine Catabolism Pathway
Valine, an essential branched-chain amino acid, undergoes a series of enzymatic reactions for its degradation. A key intermediate in this pathway is methacrylyl-CoA, a reactive and potentially toxic compound[3][4]. Inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency or short-chain enoyl-CoA hydratase (ECHS1) deficiency, can lead to the accumulation of methacrylyl-CoA[5]. This accumulation drives the non-enzymatic reaction of methacrylyl-CoA with endogenous thiol-containing molecules like cysteine, leading to the formation of this compound[5].
Mercapturic Acid Pathway
The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds, both xenobiotic and endogenous. The highly reactive methacrylyl-CoA, when in excess, is detoxified through this pathway. The initial step involves the conjugation of methacrylyl-CoA with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the cysteine conjugate, this compound. This cysteine conjugate is subsequently N-acetylated by cysteine S-conjugate N-acetyltransferase to form N-acetyl-S-(2-carboxypropyl)cysteine, the final mercapturic acid, which is then excreted in the urine[6][7][8][9]. The detection of elevated levels of N-acetyl-S-(2-carboxypropyl)cysteine in urine serves as a valuable biomarker for disorders associated with impaired valine metabolism[10].
Experimental Protocols
Synthesis of S-(2-Carboxypropyl)-L-cysteine
Materials:
-
L-cysteine
-
Methacrylic acid
-
Sodium hydroxide (50% solution)
-
Glacial acetic acid
Procedure (Adapted):
-
Dissolve L-cysteine and a slight molar excess (e.g., 1.1 equivalents) of methacrylic acid in water containing a molar equivalent of 50% sodium hydroxide.
-
Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the solution with a molar equivalent of glacial acetic acid.
-
Allow the product to crystallize by standing at a low temperature (e.g., 4 °C) for several days.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from water.
Quantification of N-Acetyl-S-(2-carboxypropyl)cysteine in Urine by LC-MS/MS
The quantification of mercapturic acids in urine is a critical tool for biomarker studies. The following is a representative workflow for the analysis of N-acetyl-S-(2-carboxypropyl)cysteine, based on established methods for similar analytes[12][13][14][15][16].
Methodology Details:
-
Sample Preparation:
-
An internal standard, such as a stable isotope-labeled version of the analyte (e.g., d3-N-acetyl-S-(2-carboxypropyl)cysteine), is added to the urine sample to correct for matrix effects and variations in extraction efficiency.
-
The urine is acidified (e.g., with formic or acetic acid) to protonate the carboxylic acid groups.
-
Solid-phase extraction (SPE) is employed for sample cleanup and concentration. A reversed-phase (C18) or a strong anion exchange (SAX) sorbent can be used.
-
After washing the SPE cartridge to remove interferences, the analyte is eluted with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid).
-
Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode.
-
Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Conclusion
This compound is a metabolite of significant interest, positioned at the crossroads of amino acid metabolism and detoxification pathways. Its chemical properties and biological roles make it a valuable subject for research in metabolic disorders, toxicology, and biomarker discovery. The provided methodologies for its synthesis and analysis, though adapted from related compounds, offer a solid foundation for further investigation into the precise functions and applications of this important molecule. Future research focusing on the experimental determination of its physicochemical properties and the development of specific and validated analytical methods will further enhance our understanding of this compound and its relevance in health and disease.
References
- 1. This compound | C7H13NO4S | CID 151433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6852-42-2 | Endogenous Metabolite | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mercapturic acid formation: Significance and symbolism [wisdomlib.org]
- 9. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 10. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of urinary N-acetyl-S- (propionamide)cysteine using an on-line clean-up system coupled with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of S-(2-Carboxypropyl)cysteine in the Plant Kingdom: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of S-(2-Carboxypropyl)cysteine (CPC) in plants. This document synthesizes current knowledge, proposes a biosynthetic pathway, and provides detailed hypothetical protocols for its study.
Executive Summary
This compound (CPC) and its derivatives are sulfur-containing, non-proteinogenic amino acids with emerging significance in biological systems. While their roles in mammals as biomarkers for metabolic disorders are increasingly studied, their presence and function in the plant kingdom have remained largely unexplored. This technical guide consolidates the available, albeit limited, direct evidence of CPC in plants, proposes a plausible biosynthetic pathway linked to valine catabolism, and presents detailed experimental protocols for its future investigation. The confirmed occurrence of its N-acetylated form in Brassica and the abundance of the structurally similar S-(2-carboxyethyl)-L-cysteine in legumes suggest that CPC and related compounds may be more widespread in plants than currently documented. This guide aims to provide a foundational resource to stimulate further research into the physiological roles and potential applications of CPC in plants.
Natural Occurrence and Quantitative Data
Direct evidence for the natural occurrence of this compound in plants is sparse. However, the presence of its N-acetylated derivative, N-acetyl-S-(2-carboxypropyl)cysteine, has been reported in the Brassica genus[1]. This finding confirms that the fundamental biochemical pathways for the synthesis of the CPC backbone exist in this plant family.
While quantitative data for CPC in plants is not yet available in the literature, data from a close structural analog, S-(2-carboxyethyl)-L-cysteine (β-CEC), found in legumes, can provide a useful reference point. In certain species of the Calliandra genus, β-CEC can accumulate to levels as high as 3% of the dry plant weight[2]. This substantial accumulation suggests that other, similar cysteine derivatives like CPC could also be present in significant quantities in specific plant taxa.
For comparative purposes, the following table summarizes the known occurrences of CPC derivatives and related compounds in the plant kingdom.
| Compound | Plant Family | Genus/Species | Tissue | Concentration |
| N-acetyl-S-(2-Carboxypropyl)cysteine | Brassicaceae | Brassica | Not specified | Data not available |
| S-(2-Carboxyethyl)-L-cysteine (β-CEC) | Fabaceae (Leguminosae) | Calliandra | Not specified | Up to 3% of dry weight[2] |
| Fabaceae (Leguminosae) | Acacia | Seeds | Moderate amounts |
Proposed Biosynthetic Pathway
The biosynthesis of CPC in plants has not been experimentally elucidated. However, based on the known metabolic pathways in both plants and mammals, a scientifically plausible route can be proposed. In mammals, CPC is known to be formed from the highly reactive metabolic intermediate, methacrylyl-CoA, which is a key component of the valine catabolism pathway[3][4]. The valine degradation pathway has also been identified in plants, including in Arabidopsis[2][5][6].
We propose that the biosynthesis of CPC in plants occurs via the following steps:
-
Valine Catabolism: L-valine is catabolized through a series of enzymatic steps to produce isobutyryl-CoA.
-
Formation of Methacrylyl-CoA: Isobutyryl-CoA is then converted to methacrylyl-CoA. This intermediate is a potent Michael acceptor due to its α,β-unsaturated thioester structure[2].
-
Michael Addition of Cysteine: The free sulfhydryl group of L-cysteine acts as a nucleophile, attacking the β-carbon of methacrylyl-CoA in a Michael addition reaction.
-
Formation of CPC-CoA: This non-enzymatic or enzyme-catalyzed reaction results in the formation of an this compound-CoA thioester.
-
Hydrolysis: Subsequent hydrolysis of the thioester bond would release free this compound.
This proposed pathway is consistent with the known reactivity of methacrylyl-CoA and the established presence of the valine catabolism pathway in plants.
Caption: Proposed biosynthesis of CPC from L-valine and L-cysteine.
Experimental Protocols
As there are no established protocols for the analysis of CPC in plants, the following sections detail hypothetical, yet robust, methodologies based on standard practices for the analysis of similar amino acid derivatives in biological matrices.
Extraction of this compound from Plant Tissue
This protocol is designed to efficiently extract small, polar molecules like CPC while minimizing degradation.
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness.
-
Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of dried, powdered plant tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of an ice-cold extraction solvent (80% methanol, 20% water).
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before analysis.
-
Quantitative Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of CPC.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating CPC from other polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 0% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for CPC should be monitored. Based on its structure (C7H13NO4S, MW: 207.25), the precursor ion would be [M+H]+ at m/z 208.06. Product ions would need to be determined by infusion of a pure standard, but likely fragments would result from the loss of water, carboxyl groups, or cleavage of the cysteine backbone.
-
Standard Curve: A standard curve should be prepared using a certified reference standard of this compound, with concentrations ranging from low ng/mL to high µg/mL, depending on the expected concentration in the samples.
-
Caption: A typical workflow for the extraction and analysis of CPC from plant material.
Signaling Pathways and Physiological Roles
Currently, there is no published information on the direct involvement of this compound in any plant signaling pathways or its specific physiological roles. However, given its structure as a modified cysteine, several hypotheses can be put forward to guide future research:
-
Antioxidant Activity: Cysteine and its derivatives are central to the antioxidant defense system in plants. CPC could potentially act as a scavenger of reactive oxygen species (ROS) or serve as a precursor for other sulfur-containing antioxidant compounds.
-
Detoxification: The formation of CPC via the conjugation of cysteine with reactive metabolites like methacrylyl-CoA could represent a detoxification pathway, sequestering potentially harmful electrophiles.
-
Signaling Molecule: Cysteine-derived molecules are increasingly recognized as signaling components in plants. CPC, or a metabolite thereof, could be involved in regulating plant growth, development, or stress responses.
Further research, including metabolomic profiling of plants under various stress conditions and the use of labeled CPC to trace its metabolic fate, will be crucial to unraveling its functions in plants.
Conclusion and Future Directions
The study of this compound in plants is in its infancy. The confirmed presence of its N-acetylated derivative in Brassica provides a tantalizing clue that this compound is a natural component of the plant metabolome. The proposed biosynthetic pathway via valine catabolism offers a clear and testable hypothesis for its formation. The immediate priorities for future research should be:
-
Confirmation and Quantification: Development and application of sensitive analytical methods, such as the HPLC-MS/MS protocol outlined here, to screen a wide range of plant species, particularly within the Brassicaceae, for the presence of CPC and to quantify its abundance.
-
Biosynthetic Pathway Elucidation: The use of isotopic labeling studies (e.g., with ¹³C-valine or ³⁵S-cysteine) to trace the incorporation of these precursors into CPC, thereby confirming the proposed biosynthetic route.
-
Functional Analysis: Investigation of the physiological roles of CPC in plants through genetic and physiological experiments. This could involve studying the effects of exogenous CPC application on plant growth and stress tolerance, or identifying and characterizing the enzymes involved in its metabolism.
This technical guide provides a roadmap for the scientific community to begin a systematic exploration of this compound in plants. Uncovering its occurrence, biosynthesis, and function will not only expand our fundamental understanding of plant biochemistry but may also open new avenues for applications in agriculture and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
S-(2-Carboxypropyl)cysteine: A Key Post-Translational Modification Linking Valine Metabolism to Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-(2-Carboxypropyl)cysteine (C2cp) is a non-enzymatic post-translational modification (PTM) of cysteine residues within proteins. This modification arises from the reaction of cysteine with methacrylyl-CoA, a reactive intermediate in the mitochondrial catabolism of the branched-chain amino acid valine. Under normal physiological conditions, methacrylyl-CoA is efficiently processed. However, in certain inherited metabolic disorders, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, impaired enzyme function leads to the accumulation of methacrylyl-CoA. This buildup results in the widespread, off-target modification of proteins, forming this compound. The consequences of this protein modification are significant, contributing to mitochondrial dysfunction and the pathophysiology of severe conditions like Leigh syndrome. The detection of N-acetyl-S-(2-carboxypropyl)cysteine, a urinary metabolite of C2cp, has emerged as a critical biomarker for the diagnosis of these devastating metabolic diseases.[1] This technical guide provides a comprehensive overview of the formation of this compound, its role in metabolic disorders, and detailed methodologies for its detection and study.
The Biochemical Link Between Valine Catabolism and this compound Formation
The formation of this compound is intrinsically linked to the valine catabolism pathway. Deficiencies in the enzymes HIBCH or ECHS1 disrupt this pathway, leading to an accumulation of the reactive metabolite methacrylyl-CoA.[1] The electrophilic nature of the double bond in methacrylyl-CoA facilitates a thia-Michael addition reaction with the free thiol group of cysteine residues in proteins, forming the C2cp modification.[1]
Below is a diagram illustrating the valine catabolism pathway and the point at which dysfunction leads to the production of this compound.
Quantitative Proteomic Analysis of this compound
Chemoproteomic approaches have enabled the identification and quantification of proteins modified by this compound. A study utilizing a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), in HEK293T cells identified 403 S-2-carboxypropylated proteins and 120 specific cysteine modification sites.[1] This highlights the widespread nature of this modification in the context of elevated methacrylyl-CoA levels.
The following table summarizes the subcellular localization of the identified this compound modified proteins, demonstrating the broad impact of this modification on cellular compartments.
| Subcellular Localization | Number of Identified Proteins | Percentage of Total |
| Cytoplasm | 189 | 46.9% |
| Nucleus | 105 | 26.1% |
| Mitochondrion | 59 | 14.6% |
| Endoplasmic Reticulum | 25 | 6.2% |
| Golgi Apparatus | 13 | 3.2% |
| Plasma Membrane | 12 | 3.0% |
Data derived from chemoproteomic analysis of HEK293T cells.[1]
Experimental Protocols
Chemoproteomic Profiling of this compound using a Bioorthogonal Probe
This protocol outlines the key steps for the identification and quantification of C2cp-modified proteins using the N-propargyl methacrylamide (PMAA) probe.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
N-propargyl methacrylamide (PMAA) probe
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Azide-biotin tag
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Protocol:
-
Cell Culture and Probe Labeling:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treat cells with the PMAA probe at a final concentration of 100 µM for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), CuSO₄ (final concentration 1 mM), and azide-biotin (final concentration 100 µM).
-
Add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Enrichment of Biotinylated Proteins:
-
Precipitate proteins using cold acetone.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin agarose beads and incubate to capture biotinylated proteins.
-
Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Employ a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the C2cp modification on cysteine residues as a variable modification.
-
Perform label-free quantification to determine the relative abundance of modified peptides and proteins.
-
Implications for Drug Development
The identification of this compound as a key molecular consequence of certain metabolic disorders opens new avenues for therapeutic intervention. Strategies aimed at reducing the levels of methacrylyl-CoA, either by enhancing the activity of deficient enzymes or by providing alternative metabolic routes, could mitigate the downstream protein damage. Furthermore, understanding which specific protein modifications contribute most significantly to the disease phenotype may reveal novel drug targets. The development of small molecules that can either protect critical cysteine residues from modification or reverse the C2cp adduct could represent a promising therapeutic approach. The methodologies outlined in this guide provide the essential tools for screening and evaluating the efficacy of such novel therapeutic strategies in preclinical models.
References
The Endogenous Formation of S-(2-Carboxypropyl)cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous formation of S-(2-Carboxypropyl)cysteine (CPC), a significant post-translational modification and biomarker. The document outlines the metabolic pathways leading to its formation, details experimental protocols for its detection and analysis, and presents key quantitative data.
Introduction to this compound
This compound (CPC) is a modified form of the amino acid cysteine. Its endogenous formation is intrinsically linked to the catabolism of the branched-chain amino acid, valine. The accumulation of a reactive intermediate in this pathway, methacrylyl-CoA, can lead to the non-enzymatic modification of cysteine residues in proteins, a process termed S-2-carboxypropylation (C2cp).[1][2][3] This post-translational modification (PTM) can impact the function of a wide array of proteins involved in critical cellular processes. Furthermore, metabolites of CPC, such as N-acetyl-S-(2-carboxypropyl)cysteine, have emerged as important biomarkers for certain metabolic disorders.[1][4]
The Metabolic Pathway of CPC Formation
The formation of CPC is not a direct enzymatic synthesis but rather the result of a Michael addition reaction between a reactive metabolite and a cysteine residue.
The Valine Catabolic Pathway: Source of the Reactive Precursor
The breakdown of valine, an essential amino acid, proceeds through a series of enzymatic steps. A key intermediate in this pathway is methacrylyl-CoA .[1][3] Under normal physiological conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase (ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1]
The Non-Enzymatic Formation of this compound
In situations where the valine catabolic pathway is impaired, such as in genetic deficiencies of ECHS1 or HIBCH, methacrylyl-CoA can accumulate.[1] The electrophilic α,β-unsaturated thioester of methacrylyl-CoA is highly reactive towards nucleophiles. The sulfhydryl group of cysteine residues in proteins can act as a nucleophile, attacking the β-carbon of the methacrylyl group in a thia-Michael addition reaction. This covalent modification results in the formation of an this compound residue within the protein.[1][3]
The proposed pathway for the formation of protein S-2-carboxypropylation can be visualized as follows:
Quantitative Data on S-2-Carboxypropylation
Recent advances in chemical proteomics have enabled the global identification and quantification of S-2-carboxypropylated proteins. A study utilizing a bioorthogonal chemical probe in HEK293T cells provided the first large-scale analysis of this PTM.[1][2]
| Data Type | Cell Line | Number of S-2-Carboxypropylated Proteins Identified | Number of Cysteine Modification Sites Identified | Reference |
| Proteomic Profiling | HEK293T | 403 | 120 | [1][2] |
Furthermore, clinical studies have highlighted the diagnostic utility of a CPC derivative.
| Metabolite | Condition | Sample Type | Observation | Reference |
| N-acetyl-S-(2-carboxypropyl)cysteine | ECHS1 Deficiency | Urine | Markedly high levels | [4] |
Experimental Protocols
The study of S-2-carboxypropylation involves specialized techniques to detect and quantify this specific modification.
Chemoproteomic Profiling of S-2-Carboxypropylated Proteins
This protocol outlines a method for the identification of S-2-carboxypropylated proteins in a cellular lysate using a chemical probe.[1]
Objective: To enrich and identify proteins with S-2-carboxypropylated cysteine residues.
Materials:
-
HEK293T cell lysate
-
N-propargyl methacrylamide (PMAA) probe
-
Azide-biotin tag
-
Copper(I)-TBTA catalyst for Click Chemistry
-
Streptavidin beads
-
Urea, TCEP, IAA for protein denaturation, reduction, and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system for protein identification
Methodology:
-
Cell Lysate Preparation: Prepare a whole-cell lysate from HEK293T cells in a suitable lysis buffer.
-
Probe Labeling: Incubate the cell lysate with the PMAA probe. The methacrylamide group of the probe will covalently bind to cysteine residues in a similar fashion to methacrylyl-CoA.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne group of the PMAA probe now conjugated to the proteins.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Then, perform on-bead protein reduction, alkylation, and tryptic digestion to release the modified peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the specific sites of S-2-carboxypropylation.
In Vitro Competition Assay
This assay is used to confirm that the chemical probe is indeed labeling S-2-carboxypropylated sites.
Objective: To demonstrate the competition between the PMAA probe and endogenous S-2-carboxypropylation.
Materials:
-
HEK293T cells
-
Sodium methacrylate or Valine
-
PMAA probe
-
Streptavidin-HRP for Western blot detection
Methodology:
-
Induce Endogenous Modification: Culture HEK293T cells in the presence of high concentrations of sodium methacrylate or valine to increase the intracellular pool of methacrylyl-CoA and induce endogenous S-2-carboxypropylation.
-
Cell Lysis and Probe Labeling: Lyse the cells and incubate the lysates with the PMAA probe.
-
Click Reaction and Detection: Perform the click reaction to attach a biotin tag.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP. A decrease in the signal from the PMAA probe in the cells pre-treated with methacrylate or valine indicates successful competition and confirms the probe's specificity.[1]
Signaling and Functional Implications
The identification of hundreds of S-2-carboxypropylated proteins suggests that this modification has broad functional consequences.
Affected Cellular Processes
Gene Ontology (GO) analysis of the identified S-2-carboxypropylated proteins in HEK293T cells revealed enrichment in several key biological processes.[1][3]
References
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of S-(2-Carboxypropyl)cysteine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-Carboxypropyl)cysteine (SCPC) is a sulfur-containing amino acid derivative primarily recognized as an endogenous metabolite and a biomarker for specific metabolic disorders. Its formation is intrinsically linked to the valine catabolism pathway, arising from the interaction of methacrylyl-CoA with cysteine residues. While direct studies on the biological activities of SCPC are limited, research on closely related analogs, isomers, and its role in post-translational modifications provides a foundation for preliminary investigations into its potential pharmacological effects. This technical guide synthesizes the current understanding of SCPC, including its metabolic origin, and explores the biological activities of related compounds to infer potential areas of interest for future research. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further study.
Introduction to this compound (SCPC)
This compound, also known as β-Isobuteine, is a metabolite identified in human urine and is considered a metabolic marker for Leigh-like syndrome.[1] The N-acetylated form of SCPC serves as a biomarker for the genetic disorder ECHS1 deficiency, which leads to the accumulation of methacrylyl-CoA.[2] This accumulation drives the formation of SCPC through the Michael addition of methacrylyl-CoA to cysteine residues within proteins, a post-translational modification termed S-2-carboxypropylation.[2][3] This modification has been identified on over 400 proteins, suggesting a potential regulatory role in diverse cellular processes, including translation, RNA splicing, and protein folding.[2][3]
Potential Biological Activities Based on Related Compounds
Direct evidence for the biological activity of free SCPC is not extensively documented. However, studies on its isomer, a derivative, and a homolog suggest potential avenues for investigation.
Enzyme Inhibition: Insights from an Isomer
A study on S-3-carboxypropyl-l-cysteine (CPC), an isomer of SCPC, demonstrated its inhibitory activity against cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][4]
| Enzyme Target | Substrate | Inhibitor | Inhibition Constant (Kᵢ) | Reference |
| Cystathionine γ-lyase (human) | Cystathionine (γ-elimination) | S-3-carboxypropyl-l-cysteine | 50 ± 3 µM | [1] |
| Cystathionine γ-lyase (human) | Cysteine (H₂S synthesis) | S-3-carboxypropyl-l-cysteine | 180 ± 15 µM | [1] |
Induction of Apoptosis: Evidence from a Derivative
The disodium salt of N-Acetyl-S-(2-carboxypropyl)-L-cysteine, a derivative of SCPC, has been reported to induce apoptosis in cancer cells.[5] This compound is suggested to act as an anticancer agent by inhibiting cyclin-dependent kinases.[5]
Nrf2 Pathway Activation: Clues from a Homolog
S-(2-Carboxyethyl)-l-cysteine (β-CEC), a close structural homolog of SCPC, has been shown to activate the antioxidant Nrf2 signaling pathway in renal tubular epithelial cells without exhibiting acute cytotoxicity.[6][7] This suggests that SCPC may also possess cytoprotective properties through the modulation of this pathway.
Signaling Pathways of Interest
Based on the metabolic origin of SCPC and the activities of related compounds, several signaling pathways are of interest for future investigation.
Valine Catabolism and SCPC Formation
The formation of SCPC is a direct consequence of the valine catabolism pathway, where defects in enzymes such as enoyl-CoA hydratase, short-chain (ECHS1) lead to the accumulation of methacrylyl-CoA. This reactive metabolite then conjugates with cysteine to form SCPC.
Caption: Valine catabolism leading to SCPC formation.
Nrf2 Antioxidant Response Pathway
The activation of the Nrf2 pathway by a homolog of SCPC suggests this as a potential mechanism of action. In this pathway, activators disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.
Caption: Nrf2 antioxidant response pathway activation.
Apoptosis Signaling Pathways
The pro-apoptotic activity of an SCPC derivative suggests that SCPC could potentially modulate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.
Caption: Intrinsic and extrinsic apoptosis pathways.
Detailed Experimental Protocols
Chemoproteomic Profiling of S-2-Carboxypropylation
This protocol is adapted from studies identifying protein S-2-carboxypropylation.[2]
-
Cell Culture and Lysis:
-
Culture HEK293T cells under standard conditions.
-
Lyse the cells and prepare whole lysate proteins.
-
-
Probe Incubation:
-
Incubate the protein lysate with a bioorthogonal chemical probe, such as N-propargyl methacrylamide (PMAA), at a specified concentration (e.g., 4 mM) for 16 hours at 37°C.
-
-
Protein Precipitation:
-
Precipitate the protein samples with excess acetone and wash with ice-cold methanol to remove unreacted probes.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-containing probe on the modified proteins with an azide-tagged reporter molecule (e.g., biotin-azide).
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Perform on-bead trypsin digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-2-carboxypropylated proteins and the specific cysteine modification sites.
-
Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol is based on the methodology used to assess the inhibitory activity of S-3-carboxypropyl-l-cysteine on CSE.[1][3]
-
Enzyme and Substrate Preparation:
-
Purify recombinant human CSE.
-
Prepare solutions of the substrates L-cystathionine and L-cysteine.
-
-
Inhibition of Cystathionine Cleavage:
-
Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM), 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of the inhibitor (e.g., 0-150 µM SCPC).
-
Initiate the reaction by adding CSE (e.g., 10 µg/ml).
-
Monitor the increase in absorbance at 412 nm due to the formation of the 2-nitro-5-thiobenzoate anion.
-
Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) using Lineweaver-Burk plot analysis.
-
-
Inhibition of H₂S Synthesis from Cysteine:
-
Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.9-8.0 mM), 0.4 mM lead nitrate, and varying concentrations of the inhibitor (e.g., 0-150 µM SCPC).
-
Initiate the reaction by adding CSE (e.g., 20 µg/ml).
-
Monitor the formation of lead sulfide as a measure of H₂S production.
-
Calculate the initial reaction rates and determine the Kᵢ value.
-
Nrf2 Activation Assay (Luciferase Reporter Assay)
This is a general protocol to assess the activation of the Nrf2 pathway.
-
Cell Line:
-
Use a cell line stably transfected with a luciferase reporter construct under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).
-
-
Cell Treatment:
-
Plate the cells and treat them with varying concentrations of SCPC for a specified duration (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard flow cytometry-based assay to detect apoptosis.
-
Cell Treatment:
-
Treat a suitable cell line (e.g., a cancer cell line) with varying concentrations of SCPC for a specified time (e.g., 24-48 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Conclusion and Future Directions
This compound is an intriguing molecule at the intersection of metabolism and potential cellular signaling. While its primary established role is that of a metabolite and biomarker, preliminary evidence from related compounds suggests that SCPC may possess biological activities, including enzyme inhibition, induction of apoptosis, and activation of the Nrf2 antioxidant pathway. The provided experimental protocols and conceptual signaling pathway diagrams offer a framework for initiating in-depth studies to elucidate the direct biological effects of SCPC. Future research should focus on performing these and other cell-based assays with SCPC itself to confirm these hypothesized activities, determine dose-response relationships, and identify the specific molecular targets and signaling cascades it may modulate. Such studies will be crucial in transitioning the understanding of SCPC from a mere biomarker to a potentially bioactive molecule with therapeutic implications.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-S-(2-carboxypropyl)-L-cysteine disodium salt | 73614-35-4 | YCA61435 [biosynth.com]
- 6. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of S-(2-Carboxypropyl)cysteine in Human Urine using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-(2-Carboxypropyl)cysteine (2CPC) in human urine. 2CPC is a metabolite of interest in various biomedical research areas, including the study of inborn errors of metabolism.[1] The described method utilizes hydrophilic interaction liquid chromatography (HILIC) for the separation of this polar analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is proposed to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for 2CPC quantification in a complex biological matrix.
Introduction
This compound (2CPC) is a sulfur-containing amino acid derivative. It is a known urinary metabolite and has been identified as a potential biomarker for certain metabolic disorders.[1] Accurate and reliable quantification of 2CPC in urine is crucial for clinical research and understanding its role in various physiological and pathological processes. LC-MS/MS offers the high sensitivity and specificity required for analyzing low-abundance metabolites like 2CPC in complex matrices such as urine.[2] This application note provides a comprehensive protocol for the determination of 2CPC in human urine.
Experimental
Materials and Reagents
-
This compound (purity ≥95%)
-
This compound-¹³C₃,¹⁵N (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₃,¹⁵N in water).
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 15 85 1.0 15 85 5.0 50 50 5.1 80 20 6.0 80 20 6.1 15 85 | 8.0 | 15 | 85 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 208.06 | 118.04 | 0.1 | 25 | 15 |
| This compound (Qualifier) | 208.06 | 74.02 | 0.1 | 25 | 20 |
| This compound-¹³C₃,¹⁵N (IS) | 212.07 | 121.05 | 0.1 | 25 | 15 |
Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument used.
Method Validation (Representative Data)
The method should be validated according to established guidelines for bioanalytical method validation. The following are representative acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) > 0.99. |
| Range | e.g., 1 - 1000 ng/mL |
| Precision (RSD) | Intra- and inter-day precision should be < 15% (20% at LLOQ). |
| Accuracy (% Bias) | Intra- and inter-day accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. |
| Recovery | Consistent and reproducible recovery. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| LOD | Signal-to-noise ratio > 3. |
| LOQ | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
Quantitative Data Summary
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| Linear Range (ng/mL) | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | ± 10% |
| Recovery (%) | 85 - 95% |
Visualizations
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The use of HILIC chromatography is well-suited for the polar nature of the analyte, and detection via MRM ensures high selectivity. This application note serves as a starting point for researchers to implement and validate a method for 2CPC analysis in their own laboratories.
References
Application Notes: S-(2-Carboxypropyl)cysteine as a Biomarker for Garlic Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garlic (Allium sativum) and its preparations are widely consumed for culinary purposes and for their potential health benefits, which are largely attributed to a rich profile of organosulfur compounds. In clinical trials and nutritional studies, verifying compliance with garlic supplementation is crucial for the accurate interpretation of results. While several metabolites have been proposed as biomarkers of garlic intake, S-(2-Carboxypropyl)cysteine (SCPC) and its N-acetylated form, N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC), have emerged as promising, stable indicators. These compounds are excreted in urine following garlic consumption and can be quantified to provide an objective measure of intake.
Metabolic Pathway of SCPC Formation
The formation of SCPC in humans following garlic consumption is part of a complex biotransformation process. While SCPC is naturally present in garlic, particularly in processed forms like black garlic, it is also a metabolite of other garlic-derived compounds.[1] The primary pathway involves the N-acetylation of SCPC in the liver and kidneys to form NACPC, which is then excreted in the urine.[1][2] The biosynthesis of SCPC within the garlic plant itself is thought to originate from the reaction of glutathione with methacrylic acid, a derivative of the amino acid valine.[3][4] This forms S-(2-carboxypropyl)glutathione, which is then metabolized to SCPC.[3]
A tentative metabolic pathway in humans following the consumption of garlic is outlined below. Organosulfur compounds from garlic are absorbed and undergo several biotransformation steps, including N-acetylation, leading to the urinary excretion of mercapturic acids like NACPC.
References
- 1. portalcientifico.unav.edu [portalcientifico.unav.edu]
- 2. Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of S-(2-Carboxypropyl)cysteine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Carboxypropyl)cysteine (SCPC) is a metabolite derived from the valine catabolism pathway, formed by the Michael addition of cysteine to methacrylyl-CoA. Elevated levels of SCPC and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine, are observed in certain inborn errors of metabolism, including 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, making it a critical biomarker for these conditions.[1][2] The use of radiolabeled SCPC is invaluable for elucidating its metabolic fate, transport, and role in pathophysiology.
This document provides a detailed protocol for the synthesis, purification, and quality control of radiolabeled SCPC, specifically [1-¹⁴C]-S-(2-Carboxypropyl)cysteine. It also outlines comprehensive procedures for its application in in vitro and in vivo metabolic studies.
Metabolic Pathway Context
The diagram below illustrates the formation of this compound from the valine catabolic pathway. An accumulation of Methacrylyl-CoA, due to enzyme deficiencies, can lead to its conjugation with cysteine.
Caption: Valine metabolism leading to SCPC formation.
Synthesis of [1-¹⁴C]-S-(2-Carboxypropyl)cysteine
The proposed synthesis involves a two-step process: first, the synthesis of [1-¹⁴C]-methacrylic acid, followed by its conjugation with L-cysteine via a Michael addition reaction. Labeling the carboxyl carbon with ¹⁴C is strategically advantageous as it is metabolically stable unless the entire side chain is cleaved.
Step 1: Synthesis of [1-¹⁴C]-Methacrylic Acid
This procedure is adapted from a standard Grignard reaction for carboxylic acid synthesis.[3] The key radioactive precursor is [¹⁴C]Carbon Dioxide.
Workflow Diagram:
Caption: Synthesis workflow for [1-¹⁴C]-Methacrylic Acid.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromopropene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or a crystal of iodine.
-
Carboxylation: Cool the resulting Grignard reagent solution to -70°C (dry ice/acetone bath). Introduce [¹⁴C]CO₂ gas (commercially available in a lecture bottle, 0.9 eq) from a vacuum line.
-
Workup: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Acidify the aqueous layer to pH ~2 with cold 3M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude [1-¹⁴C]-methacrylic acid.
Step 2: Conjugation with L-Cysteine
This step utilizes a Michael addition reaction where the thiol group of cysteine attacks the double bond of methacrylic acid. This reaction is analogous to the synthesis of S-(2-carboxyethyl)-L-cysteine from acrylic acid.[4]
Protocol:
-
Reaction Setup: Dissolve L-cysteine (1.2 eq) in deoxygenated water. Adjust the pH to ~8.5 with 1M NaOH.
-
Addition of Labeled Precursor: Add the crude [1-¹⁴C]-methacrylic acid (1.0 eq), dissolved in a minimal amount of ethanol or THF, to the cysteine solution dropwise with stirring under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by radio-TLC (Thin Layer Chromatography), using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1).
-
Purification: The final product, [1-¹⁴C]-S-(2-Carboxypropyl)cysteine, is purified from the reaction mixture using preparative HPLC.
Purification and Quality Control
Purification and rigorous quality control are essential to ensure the radiolabeled compound is suitable for metabolic studies.[5][6]
Purification by Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is used to isolate the radiolabeled SCPC from unreacted starting materials and byproducts.[7][8]
Illustrative HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | Preparative C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV (210 nm) and in-line radiometric detector |
Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure [1-¹⁴C]-SCPC.
Quality Control
The final product must be assessed for identity, purity, and specific activity.[2][9]
| QC Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC | > 98% |
| Chemical Identity | Co-elution with an authentic, non-labeled SCPC standard; Mass Spectrometry (LC-MS) | Single peak, correct mass-to-charge ratio |
| Specific Activity | Liquid Scintillation Counting (LSC) of a known mass | Typically 40-60 mCi/mmol for ¹⁴C-labeled compounds |
| Radionuclidic Purity | Gamma/Beta Spectroscopy | No detectable radionuclidic impurities |
Experimental Protocols for Metabolic Studies
Radiolabeled SCPC can be used as a tracer in both cellular and whole-animal models to study its uptake, metabolism, and excretion.[10][11]
In Vitro Metabolism in Cultured Cells (e.g., Hepatocytes)
This protocol outlines the steps to assess the metabolic fate of [1-¹⁴C]-SCPC in a cell culture system.
Workflow Diagram:
Caption: Workflow for in vitro metabolic study of [¹⁴C]-SCPC.
Protocol:
-
Cell Plating: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Dosing: Replace the medium with fresh medium containing [1-¹⁴C]-SCPC at a final concentration of 1-10 µM (specific activity ~50 mCi/mmol).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator. Collect samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Collection: At each time point, collect the cell culture medium. Wash the cells twice with ice-cold PBS.
-
Cell Lysis & Extraction: Lyse the cells with a suitable buffer (e.g., RIPA buffer) or by adding cold acetonitrile to precipitate proteins and extract metabolites.
-
Analysis:
-
Quantification: Determine the total radioactivity in the medium and cell lysate fractions using Liquid Scintillation Counting (LSC).
-
Metabolite Profiling: Analyze the medium and cell lysate extracts by radio-HPLC to separate the parent compound from its metabolites.
-
Metabolite Identification: Use LC-MS/MS to identify the chemical structure of potential metabolites by comparing them to predicted metabolic products (e.g., N-acetylated SCPC, sulfoxides).
-
In Vivo Metabolism and Distribution in a Rodent Model
This protocol describes a pharmacokinetic and biodistribution study in mice or rats.[12][13]
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3 per time point) for at least one week.
-
Dosing: Administer a single intravenous (IV) or oral (PO) dose of [1-¹⁴C]-SCPC formulated in a suitable vehicle (e.g., saline). A typical dose might be 1 mg/kg containing 10 µCi.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Urine/Feces: House animals in metabolic cages for collection of urine and feces over 24 or 48 hours.
-
Tissues: At the final time point, euthanize the animals and harvest major organs (liver, kidneys, spleen, brain, muscle, etc.).
-
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize tissues in an appropriate buffer.
-
Urine/Feces: Homogenize feces.
-
-
Analysis:
-
Total Radioactivity: Determine the concentration of radioactivity in plasma, urine, and tissue homogenates by LSC.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
-
Excretion Profile: Calculate the percentage of the administered dose recovered in urine and feces.
-
Tissue Distribution: Determine the concentration of radioactivity (µg equivalents/g of tissue) in each organ.
-
Metabolite Profiling: Analyze plasma and urine samples by radio-HPLC to determine the ratio of parent compound to metabolites over time.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Quality Control Summary for Synthesized [1-¹⁴C]-SCPC
| Parameter | Result | Method |
|---|---|---|
| Batch Number | SCPC-14C-001 | - |
| Chemical Purity | 99.1% | HPLC-UV (210 nm) |
| Radiochemical Purity | 98.7% | Radio-HPLC |
| Specific Activity | 55.2 mCi/mmol | LSC & UV Spectroscopy |
| Mass | 5.2 mg | - |
| Total Activity | 0.287 mCi | - |
Table 2: Tissue Distribution of Radioactivity 24h After IV Administration of [1-¹⁴C]-SCPC to Rats (Example Data)
| Tissue | Concentration (µg eq/g) | % of Administered Dose |
|---|---|---|
| Blood | 0.15 ± 0.03 | 1.2 ± 0.2 |
| Plasma | 0.28 ± 0.05 | - |
| Liver | 0.95 ± 0.11 | 4.5 ± 0.6 |
| Kidneys | 3.52 ± 0.45 | 2.1 ± 0.3 |
| Spleen | 0.21 ± 0.04 | 0.1 ± 0.0 |
| Brain | < 0.05 | < 0.01 |
| Muscle | 0.08 ± 0.02 | 15.8 ± 2.1 |
| Cumulative Excretion | ||
| Urine (0-24h) | - | 72.5 ± 5.4 |
| Feces (0-24h) | - | 1.8 ± 0.5 |
| Total Recovery | - | 98.0 ± 4.9 |
(Data are presented as mean ± SD, n=3. "µg eq/g" refers to microgram equivalents of the parent compound per gram of tissue.)
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. Methacrylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaron.com [pharmaron.com]
- 12. fiveable.me [fiveable.me]
- 13. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of S-(2-Carboxypropyl)cysteine Derivatives by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantitative analysis of S-(2-Carboxypropyl)cysteine and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker associated with inborn errors of valine metabolism, specifically deficiencies in the enzyme short-chain enoyl-CoA hydratase (ECHS1). The accumulation of the upstream metabolite, methacrylyl-CoA, leads to its conjugation with cysteine, forming this compound. This document outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound and its N-acetylated form are important metabolites in the valine catabolic pathway.[1][2][3][4] Deficiencies in the ECHS1 enzyme lead to an accumulation of methacrylyl-CoA, a reactive intermediate that conjugates with thiol-containing compounds like cysteine.[1][3] The resulting increase in urinary N-acetyl-S-(2-carboxypropyl)cysteine serves as a crucial diagnostic marker for ECHS1 deficiency.[2] Accurate and sensitive quantification of these derivatives is essential for clinical diagnosis and for studying the pathophysiology of related metabolic disorders.
Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of small molecules in complex biological matrices. However, the polar and non-volatile nature of amino acid derivatives like this compound necessitates a derivatization step to improve their chromatographic properties.[5][6] This protocol details a robust derivatization procedure and optimized GC-MS parameters for the reliable analysis of these compounds.
Experimental Protocols
Sample Preparation (Urine)
This protocol is adapted from established methods for the analysis of urinary mercapturic acids.
-
Sample Collection and Storage: Collect urine samples in sterile containers. To prevent degradation, add a preservative such as ammonium sulfamate.[7] Store samples at -20°C or lower until analysis.
-
Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. Spike a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound, if available, or a structurally similar compound not present in the sample) into an aliquot of the urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the analytes with an appropriate organic solvent, such as methanol or acetone.[8]
-
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.[7]
Derivatization
A two-step derivatization process involving esterification followed by acylation is recommended for comprehensive derivatization of the carboxyl and amino groups.
-
Esterification:
-
Acylation:
-
Reconstitution: Reconstitute the final derivatized sample in a suitable solvent for GC-MS analysis, such as toluene or ethyl acetate.
GC-MS Analysis
The following are general GC-MS conditions that should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector: Splitless mode at 280°C.[10]
-
Oven Temperature Program:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[11]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
Data Presentation
Quantitative analysis should be performed by creating a calibration curve using standards of this compound derivatives. The concentration of the analyte in the samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
| Sample ID | Analyte Concentration (µg/mL) | Standard Deviation | %RSD |
| Control 1 | Below Limit of Quantification | - | - |
| Control 2 | Below Limit of Quantification | - | - |
| Patient 1 | 15.8 | 0.9 | 5.7 |
| Patient 2 | 22.5 | 1.3 | 5.8 |
| Patient 3 | 18.2 | 1.1 | 6.0 |
| This table presents hypothetical quantitative data for illustrative purposes. |
Visualizations
Valine Catabolic Pathway and Formation of this compound
The following diagram illustrates the metabolic pathway of valine degradation, highlighting the step where a deficiency in the ECHS1 enzyme leads to the accumulation of methacrylyl-CoA and the subsequent formation of this compound.
Experimental Workflow for GC-MS Analysis
The diagram below outlines the key steps in the analytical workflow, from sample collection to data analysis.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound derivatives by GC-MS. The described protocols for sample preparation, derivatization, and GC-MS analysis are based on established methodologies for similar compounds and offer a reliable starting point for developing a validated quantitative assay. The successful implementation of this method will aid in the diagnosis of ECHS1 deficiency and further research into the role of valine metabolism in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Utilizing S-(Carboxypropyl)cysteine Derivatives in Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying enzyme kinetics using S-(carboxypropyl)cysteine derivatives. While S-(2-Carboxypropyl)cysteine is a known metabolite, this document focuses on the closely related compound, S-3-Carboxypropyl-l-cysteine (CPC) , which has been characterized as an inhibitor of the enzyme Cystathionine γ-lyase (CSE). This provides a practical framework for researchers interested in the broader class of S-(carboxypropyl)cysteine compounds as tools for enzyme analysis.
Introduction
This compound and its N-acetylated form are metabolites that can be indicative of metabolic dysregulation, such as in Short-chain enoyl-CoA hydratase (ECHS1) deficiency, where N-acetyl-S-(2-carboxypropyl)cysteine is a key biomarker.[1][2] The study of related compounds can elucidate metabolic pathways and identify potential therapeutic targets.[3]
This document details the application of a structural analog, S-3-Carboxypropyl-l-cysteine (CPC), as a specific inhibitor of Cystathionine γ-lyase (CSE), an enzyme crucial for hydrogen sulfide (H₂S) biosynthesis.[4][5] H₂S is a gaseous signaling molecule involved in a wide array of physiological processes, making CSE a significant target for drug development.[4][5] The protocols and data presented herein provide a comprehensive guide for using CPC to study the kinetics of CSE inhibition.
Enzyme of Interest: Cystathionine γ-lyase (CSE)
Cystathionine γ-lyase (EC 4.4.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in sulfur metabolism. It catalyzes the γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Importantly, CSE is also a primary source of endogenous H₂S through its action on cysteine.[4][5]
Signaling Pathway Context: Transsulfuration and H₂S Biogenesis
// Node styles metabolite [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; inhibitor [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];
// Nodes Met [label="Methionine", class="metabolite"]; HCys [label="Homocysteine", class="metabolite"]; Cystathionine [label="Cystathionine", class="metabolite"]; Cysteine [label="Cysteine", class="metabolite"]; H2S [label="H₂S", class="metabolite"]; CBS [label="Cystathionine\nβ-synthase (CBS)", class="enzyme"]; CSE [label="Cystathionine\nγ-lyase (CSE)", class="enzyme"]; CPC [label="S-3-Carboxypropyl\n-l-cysteine (CPC)", class="inhibitor"];
// Edges Met -> HCys [label="Multiple Steps"]; HCys -> Cystathionine [label="Serine"]; Cystathionine -> Cysteine [label="γ-elimination"]; Cysteine -> H2S [label=" "];
// Enzyme catalysis edge [style=dashed, arrowhead=none]; CBS -> Cystathionine; CSE -> Cysteine; CSE -> H2S;
// Inhibition CPC -> CSE [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } केंदFigure 1: Simplified diagram of the transsulfuration pathway and H₂S synthesis, highlighting the inhibitory action of S-3-Carboxypropyl-l-cysteine (CPC) on Cystathionine γ-lyase (CSE).
Quantitative Data: Inhibition of Human CSE by S-3-Carboxypropyl-l-cysteine (CPC)
The inhibitory potential of CPC against human Cystathionine γ-lyase has been quantified, demonstrating its efficacy in blocking different catalytic functions of the enzyme. The inhibition constant (Kᵢ) values are summarized below.
| Substrate for CSE Activity | Inhibitor | Kᵢ (μM) |
| Cystathionine (γ-elimination) | S-3-Carboxypropyl-l-cysteine (CPC) | 50 ± 3 |
| Cysteine (H₂S synthesis) | S-3-Carboxypropyl-l-cysteine (CPC) | 180 ± 15 |
| Data sourced from Yadav et al., J Biol Chem, 2019.[5] |
Experimental Protocols
The following protocols are adapted from established methodologies for studying CSE kinetics and inhibition.
General Workflow for CSE Inhibition Assay
// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; product [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"];
// Nodes start [label="Start: Prepare Reagents", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Incubate CSE with varying\nconcentrations of CPC", class="step"]; step2 [label="Initiate reaction by adding substrate\n(Cystathionine or Cysteine)", class="step"]; step3 [label="Incubate at 37°C for a\ndefined time period", class="step"]; step4 [label="Terminate the reaction", class="step"]; step5 [label="Quantify product formation\n(e.g., H₂S or α-ketobutyrate)", class="step"]; end [label="Data Analysis:\nCalculate Kᵢ using Michaelis-Menten\nand Lineweaver-Burk plots", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } केंदFigure 2: General experimental workflow for determining the inhibition kinetics of CSE by CPC.
Detailed Protocol for H₂S Synthesis Assay
This assay measures the rate of H₂S production from cysteine, a reaction catalyzed by CSE.
Materials:
-
Purified human Cystathionine γ-lyase (CSE)
-
S-3-Carboxypropyl-l-cysteine (CPC)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (DMPED) in 7.2 M HCl
-
Ferric chloride (FeCl₃) in 1.2 M HCl
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 100 µL)
-
PLP (final concentration 20 µM)
-
DTT (final concentration 1 mM)
-
Varying concentrations of CPC (e.g., 0-500 µM)
-
Purified CSE (final concentration ~5-10 µg)
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding L-cysteine at various concentrations (e.g., 0.1-10 mM).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
H₂S Trapping: Terminate the reaction by adding 100 µL of 1% zinc acetate to trap the H₂S produced as zinc sulfide (ZnS). Add 100 µL of water.
-
Color Development:
-
Add 50 µL of DMPED solution.
-
Add 50 µL of FeCl₃ solution.
-
Mix and incubate at room temperature for 20 minutes to allow for the formation of methylene blue.
-
-
Quantification: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.
-
Data Analysis: Create a standard curve using known concentrations of NaHS. Determine the reaction velocities at different substrate and inhibitor concentrations. Calculate Kᵢ using non-linear regression analysis of the Michaelis-Menten equation or a Lineweaver-Burk plot.
Specificity of Inhibition
A key aspect of a useful enzyme inhibitor is its specificity. Studies have shown that S-3-Carboxypropyl-l-cysteine is specific for Cystathionine γ-lyase and does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[5] This specificity makes CPC a valuable tool for isolating the contribution of CSE to cellular H₂S production in research settings.
Conclusion
S-3-Carboxypropyl-l-cysteine serves as a specific and effective inhibitor for studying the enzyme kinetics of Cystathionine γ-lyase. The data and protocols provided here offer a robust foundation for researchers and drug development professionals to investigate the role of CSE in physiological and pathophysiological processes. The principles outlined can be adapted to study other S-alkyl-cysteine derivatives and their interactions with various enzymes, thereby advancing our understanding of metabolism and aiding in the discovery of novel therapeutics.
References
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-S-(2-carboxypropyl)cysteine | 73614-35-4 | Benchchem [benchchem.com]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 5. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-(2-Carboxypropyl)cysteine (CPC) Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Carboxypropyl)cysteine (CPC) is a metabolite that has been identified as a potential biomarker for certain inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency and short-chain enoyl-CoA hydratase (ECHS1) deficiency.[1][2] The accumulation of methacrylyl-CoA in these conditions can lead to its reaction with free cysteine, forming CPC.[1][2] Accurate and sensitive detection of CPC in biological samples is crucial for early diagnosis, disease monitoring, and for studying the underlying pathophysiology of these metabolic disorders.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in various biological matrices. While direct immunoassays for CPC are not yet widely available, this document outlines a feasible development workflow based on established principles of immunochemistry and existing methodologies for similar small molecules.
Principle of the Assay
The proposed immunoassay is a competitive ELISA. This format is well-suited for the detection of small molecules like CPC. In this assay, free CPC in a sample competes with a CPC-conjugate (immobilized on a microplate) for binding to a limited amount of anti-CPC antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of free CPC in the sample. The bound antibody is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.
I. Development of Anti-S-(2-Carboxypropyl)cysteine Antibody
The cornerstone of any immunoassay is a highly specific and high-affinity antibody. Since CPC is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.
1.1. Hapten-Carrier Conjugate Synthesis
To produce an immunogen, the carboxyl groups of CPC can be activated and coupled to the amine groups of a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening and assay development.
Protocol: CPC-KLH Conjugation (EDC/NHS Chemistry)
-
Dissolve CPC: Dissolve this compound in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Activate Carboxyl Groups: Add a molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). Incubate for 15-30 minutes at room temperature.
-
Conjugation to KLH: Add the activated CPC solution to a solution of KLH (in a buffer like PBS, pH 7.4). The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted hapten and byproducts by dialysis against PBS.
-
Characterization: Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by determining the incorporation ratio.
1.2. Immunization and Antibody Production
Polyclonal or monoclonal antibodies can be generated. For initial development, polyclonal antibodies from rabbits or goats offer a faster and more cost-effective approach.
Protocol: Polyclonal Antibody Production (Rabbit)
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Immunization: Emulsify the CPC-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. Subsequent immunizations (boosters) every 3-4 weeks should use the conjugate emulsified with Incomplete Freund's Adjuvant (IFA).
-
Titer Monitoring: After the second booster, monitor the antibody titer in the rabbit serum using an indirect ELISA with a CPC-BSA coated plate.
-
Antibody Purification: Once a high titer is achieved, collect the serum and purify the polyclonal antibodies using protein A/G affinity chromatography.
II. Competitive ELISA Protocol
2.1. Reagents and Materials
-
Anti-CPC Antibody (produced as described above)
-
CPC-BSA conjugate (for coating)
-
96-well microplates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Sample/Standard Dilution Buffer (e.g., PBST)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
CPC standard
-
Microplate reader
2.2. Assay Procedure
-
Coating: Dilute the CPC-BSA conjugate in Coating Buffer (optimization of concentration is required, typically 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[3][4]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.[3]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3][4]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the CPC standard in the Sample/Standard Dilution Buffer.
-
Prepare samples (e.g., urine, plasma) by diluting them in the same buffer.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-CPC antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[4][5]
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[5]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3][5]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[3][5]
III. Data Analysis and Quantitative Data Presentation
The concentration of CPC in the samples is determined by interpolating from the standard curve. A four-parameter logistic (4-PL) curve fit is typically used.
Table 1: Hypothetical Standard Curve Data for CPC Competitive ELISA
| CPC Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 0.1 | 1.625 | 1.635 | 1.630 | 88.1 |
| 0.5 | 1.210 | 1.220 | 1.215 | 65.7 |
| 1.0 | 0.855 | 0.865 | 0.860 | 46.5 |
| 5.0 | 0.350 | 0.360 | 0.355 | 19.2 |
| 10.0 | 0.155 | 0.145 | 0.150 | 8.1 |
| 50.0 | 0.052 | 0.058 | 0.055 | 3.0 |
Table 2: Hypothetical Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | 0.08 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery | 85-115% |
IV. Sample Preparation Protocols
Proper sample preparation is critical for accurate results.
4.1. Urine
-
Collect urine samples and centrifuge at 10,000 x g for 15 minutes to remove particulate matter.
-
Dilute the supernatant at least 1:10 (or as determined by optimization) in the Sample/Standard Dilution Buffer before adding to the ELISA plate.
4.2. Plasma/Serum
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). For serum, allow blood to clot at room temperature for 30 minutes.[6]
-
Centrifuge at 1,000 x g for 15 minutes.[6]
-
To remove proteins that may interfere with the assay, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the Sample/Standard Dilution Buffer.
V. Visualizations
Caption: Workflow for the development of an this compound immunoassay.
Caption: Principle of the competitive ELISA for CPC detection.
References
Application Notes and Protocols for In Vitro Models Studying S-(2-Carboxypropyl)cysteine Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of S-(2-Carboxypropyl)cysteine (SCPC) metabolism. SCPC is a metabolite of methacrylyl-CoA, an intermediate in the valine degradation pathway. Elevated levels of its N-acetylated form are a key biomarker for Short-chain enoyl-CoA hydratase (ECHS1) deficiency, a rare metabolic disorder. Understanding the metabolic fate of SCPC is crucial for diagnostic development and for elucidating the pathophysiology of related metabolic diseases.
The following sections detail suitable in vitro models, experimental protocols, and analytical methods for studying SCPC metabolism.
In Vitro Models for SCPC Metabolism Studies
A variety of in vitro systems can be employed to investigate the metabolic transformation of SCPC. The choice of model depends on the specific research question, throughput requirements, and the desired level of physiological relevance.
-
Human Embryonic Kidney (HEK293T) Cells: HEK293T cells are a robust and easily transfectable cell line, making them an excellent model for studying specific enzymatic steps in the SCPC metabolic pathway. They have been successfully used to investigate protein S-2-carboxypropylation and the activity of N-acetyltransferases involved in the mercapturic acid pathway. Overexpression of candidate enzymes in HEK293T cells can help to elucidate their specific roles in SCPC metabolism.
-
Primary Hepatocytes: As the primary site of xenobiotic and endobiotic metabolism, primary hepatocytes offer a more physiologically relevant model. They contain a full complement of phase I and phase II metabolic enzymes, including those of the mercapturic acid pathway. Cryopreserved human hepatocytes are commercially available and provide a valuable tool for studying the complete metabolic profile of SCPC, including its uptake, transformation, and excretion.
-
Subcellular Fractions (Liver Microsomes and Cytosol): For focused studies on specific enzyme activities, subcellular fractions are invaluable.
-
Liver Microsomes: Enriched in cytochrome P450 enzymes and certain N-acetyltransferases (like NAT8), microsomes are ideal for investigating the role of these enzymes in SCPC metabolism.
-
Liver Cytosol: Containing a variety of soluble enzymes, including other N-acetyltransferases, the cytosolic fraction can be used to study the contribution of these enzymes to the metabolic cascade.
-
Metabolic Pathway of this compound
The metabolism of SCPC is presumed to follow the well-established mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic compounds.
The diagram below illustrates the proposed metabolic pathway for this compound.
Application Note: Quantitative Analysis of S-(2-Carboxypropyl)cysteine in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of S-(2-Carboxypropyl)cysteine (CP-Cys) in biological matrices, such as human urine and plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. CP-Cys is a metabolite formed from the reaction of methacrylyl-CoA with cysteine residues and is a potential biomarker for inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies.[1] The method utilizes a deuterated internal standard (S-(2-Carboxypropyl-d5)cysteine) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation or a "dilute-and-shoot" approach for urine, followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals investigating metabolic disorders and related biomarkers.
Introduction
This compound (CP-Cys) is a sulfur-containing amino acid derivative that is not incorporated into proteins. It is formed via a Michael addition of the thiol group of cysteine to methacrylyl-CoA, a key intermediate in the valine catabolism pathway.[1] Elevated levels of methacrylyl-CoA, due to enzymatic defects in the valine degradation pathway, can lead to an increase in the formation and excretion of CP-Cys and its N-acetylated form.[1][2] Consequently, accurate quantification of CP-Cys in biological fluids is crucial for studying the pathophysiology of these metabolic disorders and for the development of potential diagnostic and monitoring tools.
Stable isotope dilution (SID) LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability to correct for matrix effects and variations in sample recovery. This application note provides a detailed protocol for the determination of CP-Cys, including the synthesis of a suitable internal standard, sample preparation procedures for urine and plasma, and LC-MS/MS analytical conditions.
Experimental
Synthesis of Internal Standard: S-(2-Carboxypropyl-d5)cysteine (CP-Cys-d5)
A deuterated internal standard is essential for accurate quantification. The proposed synthesis involves a Michael addition of L-cysteine to deuterated methacrylic acid. Deuterated methacrylic acid can be synthesized from deuterated starting materials.[3][4][5][6]
Reaction Scheme:
Figure 1. Synthesis of the internal standard.
Protocol:
-
Deuterated methacrylic acid (methacrylic-2-methyl-d3-acid-d2) is either procured or synthesized.
-
L-cysteine is dissolved in an aqueous alkaline solution (e.g., sodium bicarbonate).
-
Deuterated methacrylic acid is added to the L-cysteine solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by LC-MS.
-
The product, S-(2-Carboxypropyl-d5)cysteine, is purified using ion-exchange chromatography.
-
The structure and isotopic purity are confirmed by NMR and high-resolution mass spectrometry.
Sample Preparation
Urine Samples: A simple "dilute-and-shoot" method is employed for urine samples.
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing CP-Cys-d5 in 0.1% formic acid in acetonitrile/water).
-
Vortex for 30 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
Plasma Samples: Protein precipitation is required for plasma samples to remove larger molecules that can interfere with the analysis.[7][8][9][10][11][12]
-
Thaw frozen plasma samples to room temperature.
-
In a microcentrifuge tube, add 200 µL of cold acetonitrile containing the CP-Cys-d5 internal standard to 100 µL of the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Due to the polar nature of CP-Cys, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation as it provides better retention for polar compounds without the need for derivatization.[13][14][15][16][17]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Table 2: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| CP-Cys | 208.1 | 118.0 (Quantifier) | 100 | 15 |
| 208.1 | 74.0 (Qualifier) | 100 | 20 | |
| CP-Cys-d5 (IS) | 213.1 | 123.0 (Quantifier) | 100 | 15 |
Note: The exact m/z values and collision energies should be optimized by infusing the pure analyte and internal standard into the mass spectrometer.
Workflow and Data Analysis
The overall workflow for the analysis is depicted below.
Figure 2. Experimental Workflow.
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of CP-Cys in the unknown samples is then determined from this curve.
Method Validation (Target Parameters)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[18][19][20][21][22] The following tables summarize the target validation parameters.
Table 3: Target Calibration Curve and Sensitivity Parameters
| Parameter | Target Value |
| Calibration Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 4: Target Accuracy and Precision
| QC Level | Concentration (ng/mL) | Target Accuracy (% Bias) | Target Precision (% RSD) |
| LLOQ | 10 | ± 20% | ≤ 20% |
| Low QC (LQC) | 30 | ± 15% | ≤ 15% |
| Medium QC (MQC) | 500 | ± 15% | ≤ 15% |
| High QC (HQC) | 4000 | ± 15% | ≤ 15% |
Conclusion
The stable isotope dilution LC-MS/MS method described provides a selective and sensitive tool for the quantification of this compound in human urine and plasma. The use of a deuterated internal standard ensures high accuracy and reproducibility, making this method suitable for clinical research and studies investigating metabolic disorders related to valine catabolism. The simple sample preparation and rapid HILIC-based LC-MS/MS analysis allow for high-throughput screening of biological samples.
References
- 1. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. EP1661880A1 - Method for producing deuterated methyl methacrylate - Google Patents [patents.google.com]
- 5. US5221768A - Process for the production of deuterated acid or deuterated methacrylic acid - Google Patents [patents.google.com]
- 6. Deuterated Acrylic and Methacrylic acids [polymersource.ca]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. halocolumns.com [halocolumns.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nestgrp.com [nestgrp.com]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for High-Throughput Screening of S-(2-Carboxypropyl)cysteine Biosynthesis Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(2-Carboxypropyl)cysteine (CPC) is a metabolite formed from the non-enzymatic conjugation of L-cysteine with methacrylyl-CoA.[1] Methacrylyl-CoA is a key, and potentially toxic, intermediate in the mitochondrial catabolism of the branched-chain amino acid, valine.[2][3] In certain inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, the valine catabolic pathway is impaired, leading to the accumulation of methacrylyl-CoA.[4][5][6] This accumulation results in the increased formation of CPC and other related conjugates, which are implicated in the pathophysiology of these disorders, including Leigh-like syndromes.[1][4][5]
The formation of CPC occurs via a Michael addition reaction, where the nucleophilic thiol group of L-cysteine attacks the electrophilic α,β-unsaturated carbonyl of methacrylyl-CoA. Given the role of CPC and its precursors in metabolic diseases, the identification of small molecule inhibitors that can block this conjugation is of significant therapeutic interest. These inhibitors could potentially reduce the formation of toxic metabolites and ameliorate disease phenotypes.
These application notes describe two distinct high-throughput screening (HTS) protocols to identify inhibitors of CPC biosynthesis: a direct-detection method using Liquid Chromatography-Mass Spectrometry (LC-MS) and an indirect, fluorescence-based method monitoring the consumption of L-cysteine.
Metabolic Pathway Context
The biosynthesis of this compound is intrinsically linked to the valine catabolism pathway. Deficiencies in the enzymes ECHS1 or HIBCH lead to the accumulation of the reactive metabolite methacrylyl-CoA, which then non-enzymatically reacts with L-cysteine.
Protocol 1: Direct Detection of CPC Formation by LC-MS
This protocol describes a high-throughput method for the direct quantification of the product, this compound, using LC-MS. This approach offers high specificity and sensitivity.[7][8]
1. Materials and Reagents
-
Assay Buffer: 50 mM Ammonium Acetate, pH 7.4
-
L-Cysteine (Substrate 1): Sigma-Aldrich, Cat# C7352
-
Methacrylyl-CoA (Substrate 2): Sigma-Aldrich, Cat# M4153
-
Test Compounds: Small molecule library dissolved in 100% DMSO
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid and internal standard (e.g., S-(2-Carboxypropyl)-d3-cysteine)
-
Assay Plates: 384-well, low-volume, non-binding plates (e.g., Greiner Bio-One, Cat# 784201)
-
LC-MS System: A rapid LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[9]
2. Experimental Protocol
-
Compound Plating: Dispense 100 nL of test compounds from the library plates into the 384-well assay plates using an acoustic liquid handler. For controls, dispense 100 nL of DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of L-Cysteine in Assay Buffer (e.g., 100 µM, final concentration 50 µM).
-
Prepare a 2X solution of Methacrylyl-CoA in Assay Buffer (e.g., 100 µM, final concentration 50 µM).
-
-
Initiate Reaction:
-
Add 5 µL of the 2X L-Cysteine solution to all wells of the assay plate.
-
To initiate the reaction, add 5 µL of the 2X Methacrylyl-CoA solution to all wells. The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may require optimization.
-
Quenching: Add 20 µL of ice-cold Quenching Solution to all wells to stop the reaction.
-
Detection:
-
Seal the plates and centrifuge briefly.
-
Analyze the samples by LC-MS. Employ a rapid gradient (e.g., < 1.5 minutes per sample) to ensure high throughput.[7]
-
Monitor the ion counts for the m/z corresponding to CPC and the internal standard.
-
3. Data Analysis
-
Calculate Response: Determine the ratio of the CPC peak area to the internal standard peak area for each well.
-
Determine Controls:
-
High Control (Max Signal): Wells with DMSO instead of a test compound (represents 0% inhibition).
-
Low Control (Min Signal): Wells without Methacrylyl-CoA (represents 100% inhibition).
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Response_Sample - Response_Low) / (Response_High - Response_Low))
-
Assay Quality Control: Calculate the Z'-factor for each plate to assess assay robustness.[10][11][12][13] An assay with a Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
Hit Selection: Identify compounds that exhibit inhibition above a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the sample wells).
-
IC50 Determination: For confirmed hits, perform a dose-response analysis by creating a serial dilution of the compound and repeating the assay. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[14][15]
Protocol 2: Indirect Detection by Thiol-Reactive Fluorescence
This protocol provides an alternative HTS method based on the consumption of L-cysteine. A thiol-reactive fluorescent probe is added after the primary reaction. A decrease in fluorescence indicates that L-cysteine has been consumed to form CPC, thus identifying wells where the reaction was not inhibited.
1. Materials and Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.4, with 1 mM EDTA
-
L-Cysteine (Substrate 1): Sigma-Aldrich, Cat# C7352
-
Methacrylyl-CoA (Substrate 2): Sigma-Aldrich, Cat# M4153
-
Fluorescent Probe: Thiol-reactive probe such as 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) (Thermo Fisher, Cat# D346).[16]
-
Test Compounds: Small molecule library dissolved in 100% DMSO.
-
Assay Plates: 384-well, black, solid-bottom plates (e.g., Corning, Cat# 3571)
-
Plate Reader: A fluorescent plate reader with appropriate excitation/emission filters (e.g., Ex/Em ~385/465 nm for CPM).
2. Experimental Protocol
-
Compound Plating: Dispense 100 nL of test compounds or DMSO (for controls) into the 384-well assay plates.
-
Reagent Addition:
-
Add 5 µL of a 2X solution of L-Cysteine in Assay Buffer (e.g., 20 µM, for a final concentration of 10 µM) to all wells.
-
Incubate for 5 minutes with the compounds.
-
-
Initiate Reaction: Add 5 µL of a 2X solution of Methacrylyl-CoA in Assay Buffer (e.g., 40 µM, for a final concentration of 20 µM) to all wells. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection:
-
Prepare a solution of the CPM fluorescent probe in Assay Buffer (e.g., 20 µM).
-
Add 10 µL of the CPM solution to all wells.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
-
Read Plate: Measure the fluorescence intensity on a plate reader.
3. Data Analysis
-
Determine Controls:
-
Low Signal (0% Inhibition): Wells with DMSO. In these wells, cysteine is consumed, leading to low fluorescence.
-
High Signal (100% Inhibition): Wells without Methacrylyl-CoA. In these wells, cysteine is not consumed, leading to high fluorescence.
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low)
-
Assay Quality and Hit Selection: Follow the same steps as described in Protocol 1 (Data Analysis, steps 4-6) for Z'-factor calculation, hit selection, and IC50 determination.
HTS Workflow Visualization
The following diagram illustrates the general workflow for the high-throughput screening campaign, from primary screening to hit confirmation.
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy comparison and hit prioritization.
Table 1: Example Results from Primary HTS Campaign
| Parameter | Value |
| Library Screened | 100,000 cpds |
| Screening Concentration | 10 µM |
| Assay Format | LC-MS |
| Mean Z'-Factor | 0.78 |
| Hit Rate (>50% Inh.) | 0.5% (500 hits) |
Table 2: Summary of Confirmed Hits after Dose-Response Analysis
| Compound ID | Max Inhibition (%) | IC50 (µM) | Curve Quality (R²) |
| Hit-001 | 98.5 | 1.2 | 0.99 |
| Hit-002 | 95.2 | 3.5 | 0.98 |
| Hit-003 | 88.1 | 8.9 | 0.97 |
| ... | ... | ... | ... |
| Hit-152 | 92.4 | 15.1 | 0.98 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. assay.dev [assay.dev]
- 14. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production. (2008) | Christine C. Chung | 49 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: S-(2-Carboxypropyl)cysteine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry-based analysis of S-(2-Carboxypropyl)cysteine (CPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPC) and why is its accurate measurement important?
A1: this compound (CPC) is a metabolite that can be found in biological fluids such as urine and plasma.[1] It is a key biomarker for inborn errors of valine metabolism, specifically 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies.[2][3] Accurate quantification of CPC is crucial for the diagnosis and monitoring of these Leigh-like diseases.[2]
Q2: What are matrix effects in the context of CPC mass spectrometry?
A2: Matrix effects are the alteration of the ionization efficiency of CPC by co-eluting, undetected compounds from the sample matrix (e.g., urine, plasma).[4] This can lead to ion suppression (decreased signal) or enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the analysis.[4]
Q3: What are the common sources of matrix effects in CPC analysis?
A3: Common sources of matrix effects in biological samples include:
-
Endogenous components: Salts, lipids (especially phospholipids), proteins, and other metabolites naturally present in plasma or urine.[4]
-
Exogenous components: Substances introduced during sample collection and preparation, such as anticoagulants, plasticizers, and mobile phase additives.[4]
Q4: How can I determine if my CPC assay is affected by matrix effects?
A4: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A constant flow of a CPC standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. Injection of a blank matrix extract will show dips or peaks in the CPC signal, indicating regions of ion suppression or enhancement.[5]
-
Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the extent of the matrix effect. The response of CPC in a pure solution is compared to its response when spiked into a blank matrix extract after the sample preparation process.[1][4]
Q5: What is the most effective strategy to compensate for matrix effects in CPC quantification?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) for CPC is the most effective way to compensate for matrix effects.[6] A SIL-IS has nearly identical chemical and physical properties to CPC and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the ratio of the analyte to the internal standard.
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of CPC.
This is a classic symptom of uncompensated matrix effects. Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, synthesizing or acquiring a SIL-IS for CPC is highly recommended for accurate quantification.[7]
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF).
-
Improve Sample Preparation: If the matrix effect is significant (typically >15%), enhance your sample cleanup procedure.[8]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences, especially phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Adjusting the pH of the aqueous phase can help to selectively extract CPC while leaving interferences behind.[9]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[8]
-
-
Optimize Chromatography: Modify your LC method to separate CPC from regions of ion suppression.[6]
-
Adjust the mobile phase composition and gradient profile.
-
Consider using a different column chemistry (e.g., HILIC if CPC is highly polar).
-
Issue 2: Low sensitivity and inability to reach required detection limits for CPC.
Ion suppression is a primary cause of reduced sensitivity in LC-MS/MS analysis.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Detailed Steps:
-
Identify Suppression Regions: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.[4]
-
Adjust Chromatography: Modify your LC method to ensure CPC does not elute within these suppression zones.[4]
-
Targeted Sample Cleanup: Phospholipids are a common cause of ion suppression.[11] Employ sample preparation techniques specifically designed to remove them, such as certain SPE cartridges or specialized plates.[2]
-
Optimize Mass Spectrometer Parameters: Ensure that the ion source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for CPC to maximize signal intensity.[10]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike CPC into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma or urine from a healthy donor) first, and then spike CPC into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike CPC into the blank biological matrix before the extraction process. (This set is used for recovery calculation).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Overall Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE
-
Data Presentation:
| Sample Set | Description | Purpose |
| Set A | Analyte in pure solvent | Reference for 100% response |
| Set B | Analyte spiked post-extraction | Measures matrix effect |
| Set C | Analyte spiked pre-extraction | Measures recovery and overall efficiency |
| Calculated Parameter | Formula | Interpretation |
| Matrix Factor (MF) | B / A | Effect of matrix on ionization |
| Recovery (RE) | C / B | Efficiency of the extraction process |
| Process Efficiency (PE) | C / A | Overall method efficiency |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify chromatographic regions with ion suppression or enhancement.
Methodology:
-
System Setup: Use a syringe pump to continuously infuse a standard solution of CPC at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer.
-
Analysis:
-
First, inject a blank solvent to establish a stable baseline signal for the infused CPC.
-
Next, inject an extracted blank matrix sample.
-
-
Data Interpretation: Monitor the signal of the infused CPC. Any deviation from the stable baseline during the chromatographic run indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.[4]
Signaling Pathways and Logical Relationships
Caption: Simplified pathway of CPC formation in metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Identification of HIBCH and MGME1 as Mitochondrial Dynamics‐Related Biomarkers in Alzheimer's Disease Via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-(2-Carboxypropyl)cysteine Extraction from Plant Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of S-(2-Carboxypropyl)cysteine (CPC) and related S-alkylcysteines from plant tissues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low CPC Yield | Inefficient cell lysis | Ensure thorough homogenization of the plant tissue. Consider using cryogenic grinding for tough plant materials. |
| Inappropriate solvent choice | CPC is a polar compound. Use polar solvents like water, methanol, ethanol, or mixtures thereof.[1][2] Sequential extraction with solvents of increasing polarity can also be effective. | |
| Suboptimal solvent-to-solid ratio | A low solvent-to-solid ratio may lead to incomplete extraction. Increasing the solvent volume can enhance extraction efficiency.[3] | |
| Insufficient extraction time or temperature | Increase the extraction time or temperature, but be cautious of potential degradation of thermolabile compounds.[3][4] | |
| Degradation of CPC | CPC may be susceptible to enzymatic degradation or instability at certain pH levels. Consider blanching the plant material to deactivate enzymes or using an acidic extraction buffer to improve stability.[5] | |
| Poor Reproducibility | Inconsistent sample preparation | Standardize the sample preparation protocol, including particle size, drying method, and storage conditions.[3] |
| Variation in extraction conditions | Precisely control extraction parameters such as time, temperature, and agitation for each sample.[3] | |
| Instrument variability | Ensure the analytical instrument (e.g., HPLC) is properly calibrated and maintained. | |
| Co-extraction of Interfering Compounds | Non-selective solvent | While polar solvents are necessary, they can also extract a wide range of other polar compounds. Consider a multi-step extraction or a purification step. |
| Presence of pigments or other matrix components | Use a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering substances. | |
| Peak Tailing or Broadening in HPLC | Inappropriate mobile phase or column | Optimize the mobile phase composition (e.g., pH, solvent ratio) and select a suitable HPLC column (e.g., C18).[6][7] |
| Column overload | Dilute the sample extract before injection. | |
| Presence of interfering compounds | Implement a sample clean-up procedure as mentioned above. | |
| No CPC Detected | CPC concentration below the limit of detection (LOD) | Concentrate the extract before analysis or use a more sensitive analytical method.[1][7] |
| Incomplete derivatization (if applicable) | For detection methods requiring derivatization (e.g., with dansyl chloride for fluorescence detection), ensure the reaction conditions (pH, temperature, time) are optimal.[1][6] | |
| Degradation during storage | Store extracts at low temperatures (e.g., -20°C) and protect from light to prevent degradation.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from plant tissues?
A1: As this compound is a polar amino acid derivative, polar solvents are most effective. Aqueous solutions, methanol, ethanol, and their mixtures are commonly used for extracting similar compounds like S-allyl-cysteine.[1][2] The optimal choice may depend on the specific plant matrix.
Q2: How can I improve the efficiency of my extraction?
A2: To enhance extraction efficiency, you can optimize several parameters, including the solvent-to-solid ratio, extraction time, and temperature.[3] Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also significantly improve yield and reduce extraction time.[9]
Q3: My plant material is very tough. How can I ensure complete extraction?
A3: For fibrous or tough plant tissues, effective cell disruption is crucial. Cryogenic grinding (grinding the sample in the presence of liquid nitrogen) is a highly effective method for achieving a fine powder and preserving the integrity of the target compound.
Q4: I am seeing a lot of interfering peaks in my chromatogram. How can I clean up my sample?
A4: Sample clean-up is often necessary to remove interfering compounds from the plant matrix. Solid-phase extraction (SPE) is a common and effective technique for this purpose. The choice of SPE sorbent will depend on the nature of the interfering substances.
Q5: Is derivatization necessary for the analysis of this compound by HPLC?
A5: While not always mandatory, derivatization can significantly improve the detection and quantification of amino acids like CPC, especially when using UV or fluorescence detectors.[1][6] Derivatizing agents like dansyl chloride react with the amino group, rendering the compound more easily detectable.[1][6]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of S-allyl-cysteine (SAC), a related S-alkylcysteine, which can serve as a reference for developing methods for this compound.
Table 1: HPLC Method Parameters for S-allyl-cysteine (SAC) Analysis
| Parameter | Value | Reference |
| Column | C18 (5 µm, 4.6 mm x 150 mm) | [7] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | [7] |
| Flow Rate | 1 mL/min | [7] |
| Detection | UV at 254 nm | [7] |
| Injection Volume | 20 µL | [7] |
Table 2: Performance Characteristics of an HPLC Method for S-allyl-cysteine (SAC)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.5 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 5 µg/mL | [7] |
| Linearity Range | 5-30 µg/mL | [7] |
| Recovery | 84.7 - 96.8% | [6] |
Experimental Protocols
Protocol 1: General Extraction of S-Alkylcysteines from Plant Tissue
This protocol provides a general procedure for the extraction of S-alkylcysteines, which can be adapted for this compound.
-
Sample Preparation:
-
Harvest fresh plant material and wash with distilled water.
-
Freeze-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder using a grinder or mortar and pestle. For tough tissues, cryogenic grinding is recommended.
-
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of the extraction solvent (e.g., 80% methanol in water).
-
Macerate the mixture by shaking or stirring at room temperature for a specified period (e.g., 2-4 hours). Alternatively, use an ultrasonic bath for 30-60 minutes.
-
Separate the extract from the solid residue by centrifugation followed by filtration through a 0.45 µm filter.
-
-
Sample Clean-up (Optional but Recommended):
-
Pass the filtered extract through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interfering compounds.
-
Elute the target S-alkylcysteines with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
Protocol 2: HPLC Analysis of S-Alkylcysteines (with Derivatization)
This protocol describes a general method for the quantification of S-alkylcysteines using HPLC with pre-column derivatization.
-
Derivatization:
-
To 100 µL of the plant extract (or standard solution), add a buffer to adjust the pH to the optimal range for the derivatizing agent (e.g., borate buffer for dansyl chloride).
-
Add the derivatizing agent (e.g., dansyl chloride solution in acetone) and mix thoroughly.
-
Incubate the mixture at the recommended temperature and time to allow the reaction to complete (e.g., room temperature for 15 minutes).[6]
-
Quench the reaction if necessary, as specified by the derivatization protocol.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 column and an appropriate mobile phase, such as a gradient of acetonitrile and an acidic aqueous buffer.
-
Detect the derivatized S-alkylcysteines using a UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the target S-alkylcysteine at known concentrations.
-
Quantify the amount of the S-alkylcysteine in the plant extract by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for CPC extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic resolution of S-(2-Carboxypropyl)cysteine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution of S-(2-Carboxypropyl)cysteine (SCPC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q1: Why am I seeing peak tailing with my this compound analysis?
A1: Peak tailing in the analysis of this compound, a polar and acidic compound, is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.[1][2]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine and carboxyl groups of SCPC, leading to tailing.[2][3]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of SCPC's functional groups, it can exist in multiple ionic forms, leading to tailing.
-
Contamination: A blocked guard column or contaminated analytical column can also result in poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of the analyte's ionizable functional groups. For basic compounds, a lower pH often yields more symmetrical peaks. Using a buffer can help maintain a stable pH.[2]
-
Reduce Sample Load: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]
-
Use an End-Capped Column: Employ a column with end-capping to minimize the availability of residual silanol groups.[1]
-
Column Flushing: If contamination is suspected, flush the column according to the manufacturer's instructions. Consider reversing the column to flush if permitted.[3]
Q2: My this compound peak is fronting. What is the cause and how can I fix it?
A2: Peak fronting is typically a result of column overload or a physical problem with the column.[1]
-
High Analyte Concentration: A sample that is too concentrated can lead to fronting.
-
Column Collapse: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[1]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[1]
Troubleshooting Steps:
-
Check Sample Concentration: Dilute the sample and reinject to see if the fronting is resolved.
-
Inspect the Column: If all peaks in the chromatogram are fronting, it may indicate a physical issue with the column, such as a void. In this case, the column may need to be replaced.
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.
Q3: I am struggling to separate the diastereomers of this compound. What strategies can I employ?
A3: Separating diastereomers of chiral molecules like this compound can be challenging.[4][5] Here are some effective strategies:
-
Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP) designed for separating enantiomers and diastereomers.[6][7]
-
Derivatization: React SCPC with a chiral derivatizing agent to form diastereomeric derivatives that can be separated on a standard achiral column (e.g., C18).[6] This is an indirect method for enantiomer separation.[6]
-
Method Optimization: Carefully optimize chromatographic conditions such as mobile phase composition, temperature, and flow rate. Even small adjustments can significantly impact the resolution of diastereomers.[8]
Q4: My peaks for this compound are broad. How can I improve the peak shape?
A4: Broad peaks can be caused by several factors, leading to decreased resolution and sensitivity.
-
Extra-Column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening.
-
Column Contamination or Void: A fouled or damaged column can lead to broader peaks.
-
Inadequate Mobile Phase Conditions: An unoptimized mobile phase can result in poor peak shape.
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.
-
Check Column Health: If the column is old or has been subjected to harsh conditions, it may need to be replaced. A void at the column inlet can also cause broadening.
-
Optimize Mobile Phase: Experiment with different solvent strengths and pH to improve peak sharpness.[8]
Quantitative Data Summary
The following tables summarize typical starting conditions for the chromatographic analysis of cysteine and related compounds, which can be adapted for this compound.
Table 1: Typical HPLC Conditions for Cysteine-Related Compounds
| Parameter | Typical Value/Range | Notes |
| Column | C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[9] | A standard reversed-phase column is a good starting point. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA[9] | A gradient elution may be necessary to resolve complex mixtures. |
| Flow Rate | 1.0 - 1.5 mL/min[9][10] | Adjust as needed to optimize resolution and analysis time. |
| Column Temp. | 25 - 30 °C[9][11] | Temperature can influence selectivity. |
| Detection | UV (e.g., 215 nm)[11] or Mass Spectrometry | Derivatization may be required for sensitive UV detection.[10] |
Table 2: Mobile Phase Considerations for Peak Shape Improvement
| Issue | Potential Mobile Phase Solution | Rationale |
| Peak Tailing | Adjust pH to be >2 units away from analyte pKa | Ensures the analyte is in a single ionic state. |
| Add a buffer (e.g., phosphate, formate)[2][12] | Maintains a stable pH throughout the analysis. | |
| Poor Resolution | Optimize organic solvent percentage | Affects the retention and selectivity of the separation. |
| Employ gradient elution[8] | Can improve the separation of complex mixtures. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example)
This protocol describes the preparation of a common mobile phase for reversed-phase HPLC.
-
Prepare Aqueous Phase: To prepare a 0.1% Trifluoroacetic Acid (TFA) in water solution, add 1 mL of TFA to a 1 L volumetric flask. Bring to volume with HPLC-grade water and mix thoroughly.
-
Prepare Organic Phase: The organic phase is typically HPLC-grade acetonitrile or methanol.
-
Degas Solvents: Before placing the mobile phase bottles in the HPLC system, degas both the aqueous and organic phases using a vacuum degasser, sonication, or helium sparging to prevent air bubbles.
-
System Setup: Place the solvent lines in the appropriate bottles and prime the pump to ensure all lines are filled with the new mobile phase.
Protocol 2: Column Washing and Regeneration
Regular column washing can help maintain performance and extend column lifetime.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase without Buffer: Wash the column with the mobile phase composition but without any salts or buffers to remove any precipitated salts.
-
Organic Wash: Flush the column with a strong organic solvent like 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.
-
Aqueous Wash: Wash with HPLC-grade water to remove any remaining salts.
-
Re-equilibration: Before the next analysis, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Visualizations
The following diagrams illustrate logical troubleshooting workflows for common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 10. akjournals.com [akjournals.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Detection of S-(2-Carboxypropyl)cysteine in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of S-(2-Carboxypropyl)cysteine (CPC) detection in serum.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for CPC detection.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample Degradation: CPC may be unstable at room temperature or susceptible to oxidation. | - Process samples immediately after collection. - Store serum/plasma at -80°C. - Minimize freeze-thaw cycles. - Consider adding antioxidants during sample preparation. |
| Inefficient Extraction: Protein precipitation may not be sufficient to release all CPC from the serum matrix. | - Optimize the protein precipitation solvent (e.g., acetonitrile, methanol, or a mixture). - Consider solid-phase extraction (SPE) for a cleaner, more concentrated sample. A mixed-mode or ion-exchange SPE sorbent may be effective.[1][2] | |
| Incomplete Derivatization: The derivatization reaction with agents like iodoacetamide may be incomplete. | - Optimize reaction conditions: pH, temperature, and incubation time. - Ensure the reducing agent (e.g., TCEP or DTT) is fresh and used at an appropriate concentration to reduce any disulfide bonds prior to alkylation. | |
| Poor Ionization: The native form of CPC may not ionize efficiently in the mass spectrometer. | - Confirm that derivatization was successful, as this adds a more readily ionizable group. - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).[3] | |
| High Background Noise | Matrix Effects: Co-eluting endogenous components from the serum can suppress or enhance the analyte signal. | - Improve sample cleanup using SPE.[1][2] - Optimize the chromatographic separation to resolve CPC from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Contamination: Solvents, reagents, or labware may be contaminated. | - Use high-purity, LC-MS grade solvents and reagents. - Use dedicated glassware for LC-MS analysis. - Run solvent blanks to identify sources of contamination. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Inappropriate column chemistry, mobile phase, or gradient. | - Ensure the analytical column is appropriate for polar analytes (e.g., HILIC or a mixed-mode column). - Optimize the mobile phase pH and organic solvent composition. - Check for column degradation or contamination; if necessary, wash or replace the column. |
| Injector Problems: Partial blockage or incorrect sample solvent. | - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation on the column. - Clean the injector and autosampler lines. | |
| Inconsistent Retention Times | LC System Instability: Fluctuations in pump pressure, temperature, or mobile phase composition. | - Purge the LC pumps to remove air bubbles. - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check for leaks in the LC system. |
| Derivatization Issues (e.g., side reactions) | Non-specific Reactions: Derivatizing agents like iodoacetamide can react with other nucleophiles.[4][5] | - Optimize the pH of the reaction to favor the alkylation of the thiol group of CPC. - Control the reaction time and temperature to minimize side product formation.[4][5] |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the sensitive detection of this compound?
Derivatization is a crucial step for enhancing the sensitivity of CPC detection by LC-MS/MS for several reasons:
-
Improved Ionization Efficiency: CPC is a small, polar molecule that may not ionize well in its native form. Derivatization adds a chemical moiety that is more readily ionized, leading to a stronger signal in the mass spectrometer.
-
Enhanced Chromatographic Retention and Separation: Derivatization can alter the polarity of CPC, improving its retention on reverse-phase columns and allowing for better separation from endogenous interferences in the serum matrix.
-
Increased Specificity: By targeting the unique thiol group of the cysteine moiety, derivatization can increase the specificity of the assay.
2. What are the recommended sample preparation techniques for CPC in serum?
A multi-step approach is generally recommended for preparing serum samples for CPC analysis:
-
Reduction: Treatment with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) is necessary to cleave any disulfide bonds that may have formed, ensuring all CPC is in its free thiol form.[3]
-
Protein Precipitation: This is a common first step to remove the majority of proteins from the serum. Cold acetonitrile or methanol are frequently used.
-
Solid-Phase Extraction (SPE): For enhanced cleanup and concentration of the analyte, SPE is highly recommended.[1][2] A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be particularly effective for retaining a polar, charged molecule like CPC while removing salts and other interferences.
3. Which derivatizing agent is best for this compound?
Iodoacetamide (IAM) is a commonly used alkylating agent that reacts with the thiol group of cysteine residues.[6] It is effective and the reaction is well-characterized. Other maleimide-based reagents can also be used and may offer different advantages in terms of reaction kinetics and the properties of the resulting derivative.[7] The choice of derivatizing agent may depend on the specific requirements of the assay and the analytical platform.
4. How can I minimize the oxidation of CPC during sample handling?
To prevent the oxidation of the thiol group in CPC, which can lead to the formation of disulfides and an underestimation of the analyte, the following precautions should be taken:
-
Work quickly and keep samples on ice whenever possible.
-
Add a reducing agent like TCEP to the sample early in the preparation process.
-
Derivatize the sample as soon as possible after preparation to form a stable alkylated product.
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound in Serum
This protocol describes a representative method for the sensitive quantification of CPC in human serum using derivatization followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound (CPC) analytical standard
-
Stable isotope-labeled CPC (e.g., CPC-d4) as an internal standard (IS)
-
Iodoacetamide (IAM)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation
-
Thaw Serum: Thaw frozen serum samples on ice.
-
Spike with Internal Standard: To 100 µL of serum, add the internal standard (e.g., CPC-d4) to a final concentration of 50 ng/mL.
-
Reduction: Add 20 µL of 50 mM TCEP solution and incubate at 37°C for 30 minutes.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization: Add 50 µL of 100 mM iodoacetamide in a neutral buffer (e.g., phosphate buffer, pH 7.4) and incubate in the dark at room temperature for 1 hour.
-
Evaporation: Dry the sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.
3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Derivatized CPC: To be determined based on the mass of the IAM-CPC adduct.
-
Derivatized CPC-d4 (IS): To be determined based on the mass of the IAM-CPC-d4 adduct.
-
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of similar thiol-containing small molecules in biological matrices, as specific multi-study comparative data for CPC is limited. These values can serve as a benchmark for method development and validation.
| Analyte | Method | Matrix | LLOQ | Linearity (r²) | Recovery (%) | Reference |
| S-Allyl-L-cysteine | LC-MS/MS | Rat Plasma | 5.0 ng/mL | ≥ 0.999 | Not Reported | [8][9] |
| Cysteamine | LC-MS/MS | Human Plasma | Not Specified | Not Specified | Not Specified | [3] |
| D-Cysteine | Chiral LC-MS | Cell Culture | 0.05 mg/L | Not Specified | 95.6 - 100.2 | [10] |
| L-Cysteine | Chiral LC-MS | Cell Culture | 0.11 mg/L | Not Specified | 95.6 - 100.2 | [10] |
| S-Carboxymethyl-L-cysteine | LC-MS/MS | Oral Syrup | 0.1 µg/mL | Not Specified | Not Reported | [11] |
Visualizations
Caption: Figure 1. A comprehensive workflow for the sensitive detection of this compound in serum.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Refinement of derivatization methods for GC-MS analysis of S-(2-Carboxypropyl)cysteine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of S-(2-Carboxypropyl)cysteine (SCPC).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for analyzing this compound (SCPC) and other amino acids by GC-MS?
A1: The most common derivatization methods for amino acids, including SCPC, aim to increase volatility and thermal stability for GC analysis.[1][2][3] The two primary approaches are:
-
Silylation: This method replaces active hydrogens on carboxyl, amino, and thiol groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Common silylating reagents include:
-
Acylation/Esterification: This is typically a two-step process. First, the carboxyl groups are esterified (e.g., with an alcohol in acidic conditions), and then the amino and thiol groups are acylated.[7] Common reagents include:
Q2: Which derivatization method is better for SCPC analysis?
A2: The choice of method depends on the specific analytical goals and the sample matrix.
-
Silylation is a versatile and widely used technique.[1] MTBSTFA is often preferred for amino acids as it forms more stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives formed by BSTFA or MSTFA.
-
Esterification/Acylation can be a robust alternative, particularly when dealing with complex biological samples, as it can sometimes be less susceptible to matrix interferences.[1] However, these reactions are often performed under acidic conditions and at high temperatures, which can potentially lead to the degradation of certain analytes.[7]
For SCPC, which contains two carboxyl groups, a primary amine, and a thioether linkage, both methods are viable. A comparative study with SCPC standards is recommended to determine the optimal method for your specific application.
Q3: What are the critical parameters to control during derivatization?
A3: To ensure complete and reproducible derivatization, the following parameters are crucial:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[1] Samples and solvents must be thoroughly dried.
-
Reaction Temperature and Time: The optimal temperature and time depend on the analyte and the derivatizing reagent. For example, silylation reactions are often heated at 60-100°C for 30 minutes to 4 hours.[8][9] Insufficient heating can lead to incomplete reactions, while excessive heat or time may cause degradation.
-
Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a common recommendation.
-
Catalysts: For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added to silylation reactions to improve efficiency.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for SCPC | Incomplete derivatization. | - Ensure anhydrous conditions by drying the sample and solvents completely.[1]- Optimize reaction time and temperature.- Increase the amount of derivatization reagent.- For silylation, consider adding a catalyst like 1% TMCS.[4][8] |
| Adsorption of the analyte in the GC system. | - Use a deactivated inlet liner and change it frequently.[1]- Silanize the glassware to prevent adsorption.[10] | |
| Thermal degradation in the injector. | - Optimize the injector temperature. A lower temperature might prevent degradation. | |
| Multiple Peaks for SCPC | Incomplete derivatization leading to partially derivatized species. | - Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[6] |
| Formation of different derivatives. | - Some amino acids can form multiple derivatives.[9] Analyze standards of the derivatized SCPC to identify the major product and optimize for its formation. | |
| Isomerization of SCPC. | - Use mild sample preparation and derivatization conditions to avoid isomerization. | |
| Broad or Tailing Peaks | Active sites in the GC system (inlet liner, column). | - Use a fresh, high-quality deactivated inlet liner.[1]- Trim the front end of the GC column (a few cm).[1]- Ensure the GC column is suitable for the analysis of the derivatives (e.g., a nonpolar phase for silylated compounds).[4] |
| Co-elution with matrix components. | - Optimize the GC temperature program for better separation.- Improve the sample cleanup procedure to remove interfering substances. | |
| Low Recovery | Inefficient extraction of SCPC from the sample matrix. | - For urine samples, C18 solid-phase extraction (SPE) has been shown to provide good recovery for related mercapturic acids.[11] |
| Hydrolysis of the derivative. | - Analyze silylated derivatives promptly as they can be sensitive to moisture and hydrolyze over time.[6][8] |
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Derivative Type | Advantages | Disadvantages | Typical Reaction Conditions |
| BSTFA / MSTFA | Trimethylsilyl (TMS) | - Reacts with a wide range of functional groups.- Volatile by-products are easily removed.[2] | - TMS derivatives are moisture-sensitive.- May produce multiple derivatives for some amino acids.[6] | 60-100°C for 30-60 min |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | - TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. | - Higher molecular weight of derivatives leads to longer retention times.- May require higher temperatures for complete reaction. | 100°C for 2-4 hours[9] |
| Alkyl Chloroformates | Alkoxycarbonyl alkyl esters | - Can be more robust for complex matrices.[1]- Derivatization can be performed in aqueous media. | - Two-step reaction is more laborious.- Potential for racemization under acidic conditions.[7] | Variable, often involves changes in pH. |
| PFPA / TFAA | Perfluoroacyl esters | - Produces stable derivatives.- Good for enantiomeric separation on chiral columns.[7] | - Harsh acidic conditions can cause degradation of some analytes.[7] | 65-80°C for 30-60 min[12][13] |
Experimental Protocols
Protocol 1: Silylation with MTBSTFA
This protocol is adapted from general procedures for amino acid analysis.[9]
-
Sample Preparation: Transfer an aliquot of the sample containing SCPC to a reaction vial and evaporate to complete dryness under a stream of nitrogen. It is critical to remove all water.
-
Derivatization:
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.
-
Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Seal the vial tightly and heat at 100°C for 4 hours.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification and Acylation
This protocol is a general procedure based on methods for amino acid and mercapturic acid analysis.[12][13]
-
Esterification:
-
Dry the sample completely in a reaction vial.
-
Add 100 µL of 2M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried methyl ester, add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 65°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
-
Extraction and Analysis:
-
Reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate).
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: General workflow for SCPC derivatization and GC-MS analysis.
Caption: Troubleshooting decision tree for common derivatization issues.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 10. gcms.cz [gcms.cz]
- 11. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the synthesis of S-(2-Carboxypropyl)cysteine isomers.
Welcome to the technical support center for the synthesis of S-(2-Carboxypropyl)cysteine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Michael addition of L-cysteine to methacrylic acid. This reaction involves the nucleophilic attack of the thiol group of cysteine on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. The reaction is typically carried out in an aqueous basic solution.
Q2: Why is the synthesis of this compound challenging in terms of stereochemistry?
A2: The synthesis is challenging because the Michael addition of L-cysteine to methacrylic acid creates a new chiral center at the C2 position of the propyl chain. Since L-cysteine is itself a chiral molecule (L-isomer, (R)-configuration), the reaction results in the formation of a mixture of diastereomers: (2R, 2'S)-S-(2-Carboxypropyl)cysteine and (2R, 2'R)-S-(2-Carboxypropyl)cysteine.
Q3: What are the common side products or impurities I should be aware of?
A3: Common impurities can include unreacted starting materials (L-cysteine and methacrylic acid), the disulfide dimer of L-cysteine (cystine), and potential byproducts from the polymerization of methacrylic acid. If an oxidation step is performed to synthesize the corresponding sulfoxides, the formation of the sulfone byproduct can occur, especially with the use of excess oxidizing agents.[1]
Q4: How can I separate the diastereomers of this compound?
A4: Separation of the diastereomers is a significant challenge. Techniques that can be employed include:
-
Fractional Crystallization: This is a common method for separating diastereomers that have different solubilities.[1]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers.
-
Derivatization: The diastereomeric mixture can be reacted with a chiral resolving agent to form new diastereomers that may be more easily separated by standard chromatography or crystallization.
Q5: What analytical techniques are used to characterize the isomers of this compound?
A5: A combination of techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the successful addition reaction.
-
Polarimetry: Measures the optical rotation of the purified isomers, which is a characteristic property of chiral molecules.
-
Chiral HPLC: Used to determine the diastereomeric ratio and the enantiomeric purity of the separated isomers.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time.- Ensure the pH of the reaction mixture is basic (pH 8-9) to facilitate the deprotonation of the thiol group of cysteine, increasing its nucleophilicity.- Use a slight excess of methacrylic acid. |
| Product loss during workup and purification. | - Optimize the precipitation of the product by carefully adjusting the pH.- Use appropriate crystallization solvents and techniques to maximize recovery. | |
| Poor Diastereoselectivity (Ratio close to 1:1) | The reaction is not inherently stereoselective. | - This is expected for this reaction. The focus should be on efficient diastereomer separation after the synthesis.- Explore chiral catalysts or auxiliaries if diastereoselectivity is critical, though this will require significant methodological development. |
| Difficulty in Separating Diastereomers by Crystallization | The diastereomers have similar solubilities in the chosen solvent system. | - Screen a wide range of solvents and solvent mixtures for fractional crystallization.- Try seeding the supersaturated solution with a crystal of one of the pure diastereomers if available.- Consider derivatization to create diastereomers with more distinct physical properties. |
| Presence of Unreacted L-cysteine | Insufficient amount of methacrylic acid or short reaction time. | - Increase the molar ratio of methacrylic acid to L-cysteine (e.g., 1.1:1).- Extend the reaction time and monitor the reaction progress by TLC or LC-MS. |
| Formation of Cystine (L-cysteine dimer) | Oxidation of L-cysteine. | - Degas the solvent before starting the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization of Methacrylic Acid | Spontaneous polymerization of the Michael acceptor. | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture, although this may complicate purification.- Control the reaction temperature; higher temperatures can promote polymerization. |
| Unexpected Peaks in HPLC/LC-MS | Formation of side products or impurities. | - Characterize the unexpected peaks by MS/MS to identify their structures.- Review the reaction conditions for potential side reactions (e.g., reaction with impurities in starting materials).- Refer to literature on common side reactions for Michael additions with cysteine. |
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes for the Synthesis of S-(2-Carboxyalkyl)cysteine Derivatives
| Parameter | S-(2-Carboxyethyl)cysteine[1] | This compound (Expected) |
| Reactants | L-cysteine, Acrylic acid | L-cysteine, Methacrylic acid |
| Solvent | Water | Water |
| Base | Sodium Hydroxide | Sodium Hydroxide or other suitable base |
| Reaction Time | Overnight | Overnight (monitor for completion) |
| Temperature | Room Temperature | Room Temperature |
| Diastereomeric Ratio | N/A (single product) | Expected to be approximately 1:1 |
| Purification | Acidification and crystallization | Acidification and fractional crystallization |
Note: The data for this compound is extrapolated from the synthesis of its close analog, S-(2-Carboxyethyl)cysteine, and general principles of Michael additions.
Experimental Protocols
Protocol 1: Synthesis of S-(2-Carboxypropyl)-L-cysteine Diastereomeric Mixture
This protocol is adapted from the synthesis of S-(2-Carboxyethyl)-L-cysteine.[1]
Materials:
-
L-cysteine
-
Methacrylic acid
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Ethanol (95%)
Procedure:
-
In a suitable reaction vessel, dissolve L-cysteine in distilled water.
-
Add a solution of sodium hydroxide to the L-cysteine solution to achieve a basic pH (approximately 8-9).
-
To this solution, add a slight molar excess (e.g., 1.1 equivalents) of methacrylic acid dropwise while stirring at room temperature.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, carefully acidify the solution with glacial acetic acid to a pH of approximately 4-5.
-
Cool the solution in an ice bath or at 4°C for several hours to facilitate the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold 95% ethanol.
-
Dry the product under vacuum to obtain the diastereomeric mixture of S-(2-Carboxypropyl)-L-cysteine.
Protocol 2: Separation of Diastereomers by Fractional Crystallization
-
Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent (e.g., water, ethanol/water mixtures).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator or ice bath.
-
The less soluble diastereomer should crystallize out first.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble diastereomer.
-
Repeat the crystallization process for both the collected crystals and the mother liquor to improve the purity of each diastereomer.
-
Monitor the purity of each fraction by chiral HPLC.
Visualizations
Caption: Experimental workflow for the synthesis and separation of this compound isomers.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Minimizing degradation of S-(2-Carboxypropyl)cysteine during sample preparation.
Welcome to the technical support center for the analysis of S-(2-Carboxypropyl)cysteine (SCPC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize the degradation of SCPC during sample preparation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCPC) and why is its stability important?
Q2: What are the main factors that can cause SCPC degradation during sample preparation?
A2: Based on the chemical structure of SCPC, which contains a thiol-derived thioether linkage and an amino acid backbone, the primary factors contributing to its degradation are likely:
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Oxidation: The sulfur atom in the thioether group can be susceptible to oxidation. Cysteine and its derivatives are known to be sensitive to oxidative stress.[5]
-
pH Instability: Extreme pH values (both acidic and alkaline) can potentially lead to hydrolysis or other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Enzymatic Activity: Endogenous enzymes present in biological samples may metabolize or degrade SCPC.
-
Light Exposure: Although less common for this type of molecule, prolonged exposure to light, especially UV, can sometimes contribute to degradation.
Q3: What are the ideal storage conditions for samples intended for SCPC analysis?
A3: To minimize degradation, samples (e.g., plasma, urine, tissue homogenates) should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures. For long-term storage, -80°C is recommended.[6] Avoid repeated freeze-thaw cycles, as this can degrade analytes and affect sample integrity.[7]
Q4: What type of collection tubes and anticoagulants should be used for blood samples?
A4: For plasma samples, it is generally recommended to use tubes containing EDTA as an anticoagulant. EDTA chelates metal ions that can catalyze oxidative reactions. The choice of anticoagulant can be a critical preanalytical variable.[8][9][10][11] It is advisable to place blood samples on ice immediately after collection and centrifuge them in a refrigerated centrifuge to separate the plasma.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation for SCPC analysis.
Problem 1: Low or no detectable SCPC in my samples.
-
Possible Cause: Degradation of SCPC during sample collection and handling.
-
Solution: Review your sample collection and processing workflow. Ensure that samples are kept cold (on ice) immediately after collection and are centrifuged at a low temperature (e.g., 4°C). Minimize the time between sample collection and freezing or analysis.
-
-
Possible Cause: Oxidation of SCPC.
-
Solution: Consider adding antioxidants to your collection tubes or homogenization buffers. A common antioxidant used for stabilizing thiol-containing compounds is tris(2-carboxyethyl)phosphine (TCEP).[12][13][14] The optimal concentration would need to be determined empirically but starting with a final concentration in the low millimolar range (e.g., 1-5 mM) is a reasonable approach.
-
-
Possible Cause: Inefficient extraction of SCPC from the sample matrix.
-
Solution: Optimize your extraction protocol. Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common method for extracting small polar molecules like SCPC from plasma or tissue homogenates.[15] Ensure the solvent-to-sample ratio is adequate for efficient protein removal.
-
Problem 2: High variability in SCPC measurements between replicate samples.
-
Possible Cause: Inconsistent sample handling and processing times.
-
Possible Cause: Partial degradation of SCPC occurring inconsistently.
-
Solution: Implement stricter temperature control throughout the sample preparation process. Use pre-chilled tubes and reagents, and perform all steps on ice whenever possible.
-
-
Possible Cause: Issues with the analytical instrument.
-
Solution: Perform a system suitability test on your analytical instrument (e.g., LC-MS) to ensure it is performing correctly. Check for stable spray in the mass spectrometer and consistent retention times and peak shapes in the chromatogram.
-
Problem 3: Appearance of unexpected peaks in the chromatogram close to the SCPC peak.
-
Possible Cause: Presence of SCPC degradation products.
-
Solution: The most likely degradation product would be the sulfoxide of SCPC, formed by oxidation.[15] To confirm this, you can perform a forced degradation study by intentionally exposing a standard solution of SCPC to an oxidizing agent (e.g., hydrogen peroxide) and analyzing the resulting mixture.[15] This will help in identifying the retention time of the potential degradation product.
-
-
Possible Cause: Isomeric interference.
-
Solution: Ensure your chromatographic method has sufficient resolution to separate SCPC from any potential isomers. Optimization of the mobile phase composition and gradient may be necessary.
-
Data Presentation
Table 1: Recommended Sample Handling and Storage Conditions for SCPC Analysis
| Parameter | Recommendation | Rationale |
| Collection Tube (Blood) | EDTA-containing tubes | Chelates metal ions that can catalyze oxidation. |
| Immediate Post-Collection Handling | Place on ice | Reduces enzymatic activity and chemical degradation rates. |
| Centrifugation Temperature | 4°C | Minimizes degradation during plasma/serum separation. |
| Short-Term Storage (up to 24h) | 4°C | For temporary storage before processing or analysis. |
| Long-Term Storage | -80°C | Ensures long-term stability of the analyte.[6] |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can lead to analyte degradation.[7] |
Table 2: Potential Additives to Minimize SCPC Degradation
| Additive | Recommended Starting Concentration | Mechanism of Action |
| TCEP (tris(2-carboxyethyl)phosphine) | 1-5 mM | A reducing agent that prevents oxidation of sulfur-containing compounds.[12][13][14] |
| EDTA (Ethylenediaminetetraacetic acid) | Standard concentration in collection tubes | Chelates divalent cations (e.g., Cu²⁺, Fe²⁺) that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation of Plasma Samples for SCPC Analysis by LC-MS
-
Sample Collection:
-
Collect whole blood in pre-chilled EDTA-containing tubes.
-
Immediately place the tubes on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to fresh, pre-chilled polypropylene tubes.
-
-
Storage:
-
If not proceeding immediately with extraction, snap-freeze the plasma samples in liquid nitrogen and store them at -80°C.
-
-
Protein Precipitation and Extraction:
-
Thaw the frozen plasma samples on ice.
-
For every 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains SCPC, to a new tube.
-
-
Sample Concentration:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for SCPC sample preparation.
Caption: Troubleshooting decision tree for SCPC analysis.
References
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eclinpath.com [eclinpath.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. selectscience.net [selectscience.net]
- 12. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Strategies to improve the yield of S-(2-Carboxypropyl)cysteine in chemical synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of S-(2-Carboxypropyl)cysteine in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through a thia-Michael addition reaction. This involves the nucleophilic attack of the thiol group of L-cysteine on an α,β-unsaturated carbonyl compound, such as crotonic acid or methacrylic acid. The reaction is typically carried out in an aqueous medium under basic conditions.
Q2: Why is the pH of the reaction mixture crucial for high yield?
A2: The pH of the reaction medium is a critical parameter. The thiol group (-SH) of cysteine has a pKa value typically in the range of 8.3-9.0. For the Michael addition to occur efficiently, the thiol group needs to be deprotonated to its more nucleophilic thiolate form (-S⁻). Therefore, maintaining a basic pH is essential to facilitate the reaction. However, excessively high pH can lead to side reactions. The Michael addition of thiols to α,β-unsaturated carbonyls is highly specific at a pH range of 6.5-7.5, being significantly faster than reactions involving amino groups.[1] For optimal results in S-alkylation, a pH above the thiol pKa is generally recommended.
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reaction is the oxidation of L-cysteine to form the disulfide, cystine. This can be minimized by maintaining an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. Other potential side reactions include the reaction of the amino group of cysteine with the α,β-unsaturated carbonyl compound, especially at higher pH values, and polymerization of the unsaturated reactant.
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through several methods. Crystallization is a common technique; after acidification of the reaction mixture, the product may precipitate and can be collected by filtration. For higher purity, chromatographic techniques are recommended. Ion-exchange chromatography (IEX) is particularly effective for separating the desired product from unreacted starting materials and byproducts based on differences in their net charges.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect pH | The thiol group of cysteine must be deprotonated to the thiolate anion to act as an effective nucleophile. Ensure the reaction pH is basic, ideally between 8.5 and 10.0. Use a reliable pH meter to monitor and adjust the pH during the addition of reactants. |
| Oxidation of L-cysteine | The thiol group is susceptible to oxidation, forming cystine. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the synthesis. |
| Insufficient Reactant Molar Ratio | A slight molar excess of the α,β-unsaturated carbonyl compound (e.g., crotonic acid) can help drive the reaction to completion. A common starting point is a 1.1 to 1.2 molar equivalent of the unsaturated reactant relative to L-cysteine. |
| Low Reaction Temperature | While the reaction is typically conducted at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. |
| Inadequate Reaction Time | The reaction may require several hours to overnight for completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Issue 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Recommended Solution |
| Formation of Cystine | As mentioned above, the presence of oxygen will lead to the formation of cystine. Rigorous exclusion of air by working under an inert atmosphere is crucial. |
| Reaction at the Amino Group | At very high pH values, the amino group of cysteine can also act as a nucleophile. Maintain the pH in the optimal range (8.5-10.0) to favor the reaction at the thiol group. The thiol-Michael addition is significantly faster and more specific at a pH of 6.5-7.5.[1] |
| Isomerization or Byproducts | Depending on the specific α,β-unsaturated carbonyl used, isomerization or other byproducts may form.[1] Purification by ion-exchange chromatography is often effective in separating these from the desired product. |
Experimental Protocols
General Synthesis of this compound
This protocol is adapted from a similar synthesis of S-(2-Carboxyethyl)-l-Cysteine.[2]
Materials:
-
L-cysteine
-
Crotonic acid (or methacrylic acid)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and an inlet for inert gas, dissolve L-cysteine in deionized water.
-
Purge the solution and the headspace of the vessel with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Under a continuous inert atmosphere, slowly add a solution of sodium hydroxide to the L-cysteine solution to raise the pH to approximately 9.0. This will deprotonate the thiol group.
-
In a separate container, prepare a solution of crotonic acid (or methacrylic acid) in a small amount of deionized water, neutralized with sodium hydroxide. A slight molar excess (e.g., 1.1 equivalents) relative to L-cysteine is recommended.
-
Slowly add the crotonic acid solution to the L-cysteine solution while stirring.
-
Maintain the reaction mixture at room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully acidify the reaction mixture with glacial acetic acid to a pH of approximately 4-5.
-
Cool the solution in an ice bath or at 4 °C to induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with cold water or ethanol, and dry under vacuum.
Purification by Ion-Exchange Chromatography
-
Resin Selection: A strong cation exchange resin (e.g., Dowex 50W) is suitable for this purification.
-
Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.2 M acetic acid).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound product using a buffer with a higher pH or an increasing salt gradient (e.g., a linear gradient of 0 to 2 M pyridine or ammonium hydroxide).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
Table 1: Expected Effect of pH on Reaction Yield
| pH Range | Expected Nucleophilicity of Cysteine Thiol | Potential for Side Reactions | Expected Relative Yield |
| < 7.0 | Low (protonated thiol) | Low | Low |
| 7.0 - 8.5 | Moderate (partial deprotonation) | Moderate | Moderate |
| 8.5 - 10.0 | High (deprotonated thiolate) | Moderate | High |
| > 10.0 | High | High (reaction at amino group) | Potentially Decreased |
Table 2: Expected Effect of Reactant Molar Ratio on Yield
| Molar Ratio (Crotonic Acid : L-cysteine) | Expected Reaction Completion | Potential for Unreacted L-cysteine | Potential for Byproducts | Expected Relative Yield |
| < 1:1 | Incomplete | High | Low | Low |
| 1:1 | Near Complete | Low | Low | Moderate to High |
| 1.1:1 - 1.2:1 | High | Very Low | Low | High |
| > 1.5:1 | High | Very Low | Potentially Higher | May decrease due to purification challenges |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A decision tree to guide troubleshooting for low yield in the synthesis of this compound.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and baseline separation of S-(2-Carboxypropyl)cysteine (SCPC) and its related metabolites. This resource is intended for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and similar metabolites.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Interactions: Analyte interaction with residual silanols on the stationary phase.[1] | - Lower Mobile Phase pH: Use a mobile phase pH of less than 3.5 to suppress the ionization of silanol groups. - High pH Mobile Phase: Employ a high pH mobile phase to neutralize basic analytes, reducing their interaction with the stationary phase.[2] - Use of Ion-Pairing Agents: Introduce an ion-pairing reagent to the mobile phase to form neutral complexes with the charged analytes.[3] - End-Capped Columns: Utilize columns with advanced end-capping to minimize exposed silanols. |
| Column Overload: Injecting too much sample onto the column.[4] | - Reduce Injection Volume: Decrease the amount of sample injected. - Dilute Sample: Prepare a more dilute sample solution. | |
| Column Void or Contamination: A void at the column inlet or contamination of the column frit.[4] | - Reverse and Flush Column: If permissible for your column, reverse and flush with a strong solvent.[4] - Replace Column: If flushing does not resolve the issue, the column may need to be replaced. | |
| Poor Resolution/Co-elution | Inadequate Separation: Insufficient separation between SCPC and its structurally similar metabolites. | - Optimize Mobile Phase Composition: Adjust the organic modifier concentration or switch to a different organic solvent (e.g., from acetonitrile to methanol). - Gradient Elution: Implement a gradient elution program to improve the separation of complex mixtures. - Change Stationary Phase: Consider a column with a different chemistry, such as a mixed-mode or ion-exchange column.[5][6] - Adjust pH: Modify the mobile phase pH to alter the ionization state and retention of the analytes. |
| Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector. | - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.[7] - Ensure Proper Connections: Check that all fittings are secure and properly seated. | |
| Retention Time Drift | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7] | - Increase Equilibration Time: Allow more time for the column to stabilize between injections, especially when using gradient elution. |
| Mobile Phase Composition Change: Evaporation of volatile components or improper preparation of the mobile phase.[7] | - Prepare Fresh Mobile Phase: Regularly prepare fresh mobile phase and keep it covered to prevent evaporation. | |
| Temperature Fluctuations: Changes in ambient temperature affecting retention.[7] | - Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. |
Frequently Asked Questions (FAQs)
Q1: What are the likely related metabolites of this compound that I should consider during method development?
A1: Based on the metabolic pathways of similar cysteine adducts, potential related metabolites could include the N-acetylated form, N-acetyl-S-(2-carboxypropyl)cysteine, and the sulfoxide derivative, this compound sulfoxide.[8][9] It is also possible to encounter precursor molecules or other downstream metabolites depending on the biological matrix being analyzed.
Q2: When should I consider using an ion-pairing agent for the separation of this compound and its metabolites?
A2: Ion-pairing chromatography is beneficial when dealing with polar or ionic compounds that exhibit poor retention on traditional reversed-phase columns.[3][10] Since this compound and its metabolites are charged molecules, an ion-pairing agent can help to form neutral ion pairs, which will have better retention and peak shape on a C18 or C8 column.[3] Agents like alkyl sulfonates are commonly used for positively charged analytes.[11]
Q3: What type of HPLC column is most suitable for the baseline separation of these compounds?
A3: A standard C18 column is a good starting point for method development. However, due to the polar and ionic nature of this compound and its metabolites, you may achieve better separation using:
-
Mixed-mode columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide excellent selectivity for complex mixtures of polar and non-polar compounds.[5][6]
-
Ion-exchange columns: These are specifically designed for the separation of ionic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC can be an effective alternative for retaining and separating very polar compounds that are not well-retained by reversed-phase chromatography.
Q4: How can I improve the sensitivity of my assay for detecting low levels of these metabolites?
A4: To enhance sensitivity, consider the following:
-
Derivatization: Since these compounds may lack a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag can significantly improve detection limits.[12]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer will provide high sensitivity and selectivity, allowing for confident identification and quantification of your target analytes.
-
Sample Preparation: Utilize solid-phase extraction (SPE) or other sample clean-up techniques to remove interfering matrix components and concentrate your analytes of interest.
Experimental Protocol: General Approach for Method Development
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound and its related metabolites.
1. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase acidification)
-
Ammonium acetate or ammonium formate (for mobile phase buffering)
-
Ion-pairing agent (e.g., sodium 1-octanesulfonate), if required
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2% B over 5 min, 2-30% B over 20 min, 30-95% B over 5 min, hold at 95% B for 5 min, return to 2% B and equilibrate for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry |
3. Sample Preparation:
-
For simple matrices (e.g., aqueous solutions), direct injection after filtration through a 0.22 µm filter may be sufficient.
-
For complex biological matrices (e.g., plasma, urine, cell lysates), protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.
4. Method Refinement Strategy:
-
Peak Tailing: If peak tailing is observed, consider lowering the mobile phase pH to ~2.5 or adding an ion-pairing reagent.
-
Poor Resolution: Adjust the gradient slope to improve the separation of closely eluting peaks. If co-elution persists, consider a different stationary phase (e.g., mixed-mode or HILIC).
-
Retention Time Instability: Ensure adequate column equilibration between injections and use a column oven to maintain a stable temperature.
Visualizations
Below is a logical workflow for troubleshooting common HPLC separation issues for this compound and its metabolites.
Caption: Troubleshooting workflow for HPLC separation issues.
References
- 1. waters.com [waters.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Analytical methods to investigate glutathione and related compounds in biological and pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of S-(2-Carboxypropyl)cysteine Levels in Different Allium Species: A Guide for Researchers
A comprehensive overview of S-(2-Carboxypropyl)cysteine (SCPC), a key intermediate in the biosynthesis of flavor precursors in Allium species. This guide provides available data on its distribution, detailed experimental protocols for its analysis, and visual representations of its biochemical context to support researchers, scientists, and drug development professionals.
This compound (SCPC) is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the biosynthetic pathway of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), the precursors to the characteristic flavor and aroma compounds of Allium species such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum). Understanding the distribution and concentration of SCPC across different Allium species is vital for studies related to flavor chemistry, plant biochemistry, and the potential pharmacological applications of these compounds.
Direct quantitative comparative data for SCPC across a wide range of Allium species is limited in current scientific literature. Most studies on Allium sulfur chemistry have focused on the more abundant, downstream ACSOs like alliin and isoalliin. However, the established biosynthetic pathways strongly indicate the presence and necessity of SCPC.
Distribution of this compound and its Precursors in Allium Species
While precise quantitative levels of SCPC are not widely reported, the presence of its upstream precursor, S-(2-carboxypropyl)glutathione, and its downstream products suggest its transient existence in various Allium species. The following table summarizes the qualitative or inferred presence of SCPC based on the detection of related compounds in the biosynthetic pathway.
| Allium Species | Common Name | Presence of SCPC or Related Precursors | Reference |
| Allium sativum | Garlic | Precursors in the alliin biosynthesis pathway have been identified. | [1] |
| Allium cepa | Onion | Precursors in the isoalliin biosynthesis pathway have been identified. | [1][2] |
| Allium porrum | Leek | Contains various S-alk(en)yl-L-cysteine sulfoxides, implying the presence of the biosynthetic pathway involving SCPC. | [3] |
| Allium schoenoprasum | Chives | Contains various S-alk(en)yl-L-cysteine sulfoxides, implying the presence of the biosynthetic pathway involving SCPC. | [3] |
Note: This table reflects the inferred presence of the SCPC biosynthetic pathway. Further targeted quantitative studies are required to determine the specific concentrations of SCPC in these and other Allium species.
Experimental Protocols for the Analysis of this compound
A validated, standardized method for the quantification of SCPC in Allium species is not extensively documented. However, based on established methods for the analysis of other S-substituted cysteine derivatives and amino acids in Allium, a comprehensive experimental protocol can be outlined. The method of choice would be High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for its high sensitivity and selectivity.
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Fresh plant material (e.g., bulbs, leaves) should be harvested and immediately frozen in liquid nitrogen to quench enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.
-
Extraction: The powdered sample is extracted with a solvent mixture, typically an aqueous solution of a polar organic solvent. A common extraction solvent is 80% methanol. The sample is vortexed or sonicated in the solvent to ensure efficient extraction of amino acids.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
Chromatographic Separation (HPLC)
-
Column: A reversed-phase C18 column is commonly used for the separation of amino acids and related compounds.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two mobile phases:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
-
Gradient Program: The gradient starts with a high percentage of Mobile Phase A, and the percentage of Mobile Phase B is gradually increased to elute compounds of increasing hydrophobicity.
-
Flow Rate and Injection Volume: A typical flow rate is between 0.2 and 0.5 mL/min, with an injection volume of 5 to 10 µL.
Detection and Quantification (Mass Spectrometry)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amino acids.
-
Mass Analyzer: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a Q-TOF, is used for its high selectivity and sensitivity.
-
Data Acquisition: The instrument is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition for SCPC.
-
Precursor Ion (Q1): The protonated molecular ion of SCPC ([M+H]⁺).
-
Product Ion (Q3): A characteristic fragment ion of SCPC generated by collision-induced dissociation (CID).
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.
Visualizing the Biochemical Context
To better understand the role of this compound in Allium biochemistry and the workflow for its analysis, the following diagrams are provided.
References
S-(2-Carboxypropyl)cysteine vs. Other Biomarkers for Assessing Allium Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurately assessing the consumption of Allium vegetables, such as onions and garlic, is crucial for epidemiological studies and clinical trials investigating their health benefits. While food frequency questionnaires are common, they are subject to recall bias. Biomarkers of food intake provide an objective alternative. This guide offers a detailed comparison of S-(2-Carboxypropyl)cysteine (CPC) and its derivatives with other established biomarkers for Allium consumption, supported by experimental data and protocols.
Overview of Key Biomarkers
Biomarkers for Allium consumption can be categorized based on their specificity. This compound (CPC) and its N-acetylated form, N-acetyl-S-(2-carboxypropyl)cysteine (CPMA), are considered promising biomarkers for general Allium intake as they are metabolites of compounds found in both onions and garlic.[1] In contrast, biomarkers such as S-allylmercapturic acid (ALMA), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), allyl methyl sulfone (AMSO2), and S-allylcysteine (SAC) are more specific to garlic consumption due to their origin from garlic-predominant organosulfur compounds.
Quantitative Performance Comparison
The selection of a suitable biomarker depends on its performance characteristics, including specificity, sensitivity, dose-response relationship, and excretion kinetics. The following tables provide a summary of available quantitative data for CPC and other major Allium biomarkers.
Table 1: Comparison of Urinary Biomarkers for Allium Consumption
| Biomarker | Matrix | Specificity | Key Performance Data | Excretion Kinetics (Time to Peak) |
| This compound (CPC) & N-acetyl-S-(2-carboxypropyl)cysteine (CPMA) | Urine | General Allium (Onion & Garlic)[1] | Detected at high levels in urine after consumption.[1] | 2-4 hours post-consumption.[1] |
| S-Allylmercapturic acid (ALMA) | Urine | Garlic-specific | Detectable at levels of 4.1 to 176.4 ng/ml in urine.[2] | A suitable post-prandial biomarker.[3] |
Table 2: Comparison of Breath and Plasma Biomarkers for Garlic Consumption
| Biomarker | Matrix | Specificity | Key Performance Data | Excretion Kinetics |
| Allyl methyl sulfide (AMS) | Breath | Garlic-specific | Good linearity in dose-response observed. | Suitable post-prandial biomarker.[3] |
| S-Allylcysteine (SAC) | Plasma | Garlic-specific | Well-absorbed with high bioavailability (>90%).[4] | Long elimination half-life, particularly in dogs (12 hours).[4] |
Experimental Protocols
The accurate quantification of these biomarkers relies on robust and validated analytical methodologies.
Protocol for Urinary this compound (and its N-acetyl derivative) Analysis via LC-MS/MS
This protocol is adapted from established methods for analyzing mercapturic acids in urine.[5][6]
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge a 1 mL aliquot to remove sediment.
-
Add a deuterated internal standard (e.g., D3-N-acetyl-S-(2-carboxypropyl)cysteine) to the supernatant.
-
Perform solid-phase extraction (SPE) using a strong anion exchange cartridge for sample cleanup and concentration.
-
Wash the cartridge with a weak wash solvent to remove interfering substances.
-
Elute the analytes with a strong elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase over several minutes to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of the specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards of known concentrations.
-
Calculate the concentration of the biomarker in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol for Breath Allyl Methyl Sulfide (AMS) Analysis via GC-MS
This protocol is based on standard methods for volatile organic compound analysis in breath.[7][8]
-
Sample Collection:
-
Participants should fast for 8-12 hours and avoid Allium products for at least 48 hours prior to baseline measurements.
-
Collect alveolar breath (end-tidal breath) into an inert bag (e.g., Tedlar®) or directly onto a sorbent tube (e.g., Tenax TA).
-
-
Sample Introduction:
-
For bag samples, a known volume is drawn through a sorbent tube for pre-concentration.
-
The sorbent tube is then placed in an automated thermal desorber connected to the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 2-5 minutes), then ramp at 5-10°C/min to a final temperature of 250°C.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of AMS.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified gas standard or by injecting known amounts of a liquid standard onto sorbent tubes.
-
Quantify AMS in breath samples by comparing the integrated peak area to the calibration curve.
-
Visualizing Metabolic Pathways and Workflows
Metabolism of Allium Organosulfur Compounds
The formation of these biomarkers begins with the enzymatic breakdown of S-alk(en)yl cysteine sulfoxides upon tissue damage of the Allium vegetable.
Caption: Formation of Allium consumption biomarkers.
Experimental Workflow for Biomarker Validation
A systematic workflow is essential for the validation and application of these biomarkers in research.
Caption: Workflow for Allium biomarker validation.
Summary and Recommendations
-
This compound (CPC) and its N-acetylated form (CPMA) are strong candidates for biomarkers of general Allium vegetable intake . Their presence in urine following consumption of both onions and garlic makes them suitable for studies assessing the effects of the entire food group. However, more extensive validation studies are required to fully characterize their dose-response relationship and robustness in diverse populations.
-
For studies focused specifically on garlic consumption , S-allylmercapturic acid (ALMA) in urine and allyl methyl sulfide (AMS) in breath are highly specific and well-characterized biomarkers.
-
The selection of an appropriate biomarker and analytical method should be guided by the specific research question, the required level of specificity, and the available biological samples.
-
The provided experimental protocols offer a foundation for the development of validated in-house methods for the quantification of these important dietary biomarkers.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and GC-MS Methods for the Quantification of S-(2-Carboxypropyl)cysteine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-(2-Carboxypropyl)cysteine (CPC), a significant biomarker for certain metabolic disorders, is crucial for advancing research and drug development. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data drawn from analogous analytical approaches, to assist researchers in selecting the most suitable technique for their specific needs.
Core Principles and Methodological Differences
LC-MS and GC-MS are both powerful analytical techniques that couple a chromatographic separation method with mass spectrometric detection. However, they differ fundamentally in the mobile phase used for separation and the types of compounds they are best suited to analyze.
-
LC-MS is ideal for the analysis of non-volatile and thermally labile compounds, such as many amino acid derivatives in their native form.[1] It utilizes a liquid mobile phase to separate analytes based on their interactions with a stationary phase.[1]
-
GC-MS excels in the analysis of volatile and thermally stable compounds.[2] For non-volatile analytes like CPC, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[3][4]
A general workflow for the analysis of CPC using both techniques is illustrated below.
Quantitative Performance: A Side-by-Side Comparison
While direct comparative validation data for this compound is not extensively published, we can infer the expected performance from studies on similar cysteine derivatives. The following table summarizes key validation parameters for both LC-MS and GC-MS based on the analysis of related compounds.
| Performance Metric | GC-MS | LC-MS/MS | Key Considerations |
| Precision (%RSD) | Typically < 15% | Typically < 15% | Both methods can achieve high precision. |
| Accuracy (Recovery) | Generally 85-115% | Generally 85-115% | Accuracy is comparable between the two techniques. |
| Sensitivity (LOD/LOQ) | pmol to nmol range | fmol to pmol range | LC-MS/MS often offers superior sensitivity.[3] |
| Derivatization | Mandatory | Not required | Derivatization in GC-MS adds sample preparation steps and potential for variability.[3] |
| Throughput | Moderate to High | High | LC-MS can have faster run times, especially with modern UHPLC systems. |
| Analyte Coverage | Limited by volatility and thermal stability | Broader, including non-volatile and thermally labile compounds | LC-MS is more versatile for analyzing a wider range of metabolites simultaneously.[1] |
Experimental Protocols
Below are representative experimental protocols for the analysis of cysteine derivatives by GC-MS and LC-MS, which can be adapted for this compound.
GC-MS Protocol: Derivatization is Key
The analysis of polar analytes like CPC by GC-MS necessitates a derivatization step to increase volatility. A common approach is silylation.
1. Sample Preparation and Derivatization:
-
Reduction (Optional but Recommended): To ensure all cysteine residues are in their reduced form, samples can be treated with a reducing agent like dithiothreitol (DTT).
-
Protein Precipitation: For biological samples, proteins are typically precipitated using an organic solvent like acetonitrile or an acid such as sulfosalicylic acid.
-
Derivatization (Silylation):
-
The dried sample extract is first subjected to methoximation to protect carbonyl groups. This can be achieved by adding methoxyamine in pyridine and incubating at approximately 37°C for 90 minutes.[3]
-
Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the mixture is incubated at around 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent or similar GC system.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is employed, for example, starting at 70°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in electron impact (EI) ionization mode.[3]
LC-MS Protocol: Direct Analysis
LC-MS offers the significant advantage of analyzing amino acids in their native form, bypassing the need for derivatization.[3]
1. Sample Preparation:
-
Protein Precipitation: Similar to the GC-MS protocol, proteins are removed from biological samples, for instance, by adding a cold organic solvent like acetonitrile.
-
Dilution: The supernatant is often diluted in a suitable solvent, typically the initial mobile phase, prior to injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A system such as a ThermoFisher Scientific or Waters LC coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.[3]
-
Mobile Phase: A gradient elution using an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[3]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for sensitive and selective detection.
Conclusion
The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study.
-
LC-MS is generally the preferred method due to its higher sensitivity, higher throughput, and simpler sample preparation workflow that avoids derivatization. This makes it particularly well-suited for high-throughput clinical and research applications where speed and the analysis of a broad range of metabolites are important.
-
GC-MS remains a robust and reliable technique. While the mandatory derivatization step adds complexity to the sample preparation, well-established protocols can yield excellent accuracy and precision.[5] It can be a cost-effective alternative if an LC-MS system is not available.
For researchers and drug development professionals, a thorough evaluation of the analytical needs, available instrumentation, and desired throughput will guide the selection of the most appropriate method for the quantification of this compound.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of S-(2-Carboxypropyl)cysteine and S-allyl-cysteine
This guide provides a detailed comparison of the metabolic pathways, pharmacokinetic profiles, and analytical methodologies for two cysteine derivatives: S-(2-Carboxypropyl)cysteine (SCPC) and S-allyl-cysteine (SAC). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the biotransformation of these compounds.
Introduction
S-allyl-cysteine (SAC) is a prominent organosulfur compound found in aged garlic extract, recognized for its various biological activities. In contrast, this compound (SCPC) is primarily known as a metabolite formed endogenously through the valine catabolic pathway and via conjugation with glutathione. Understanding the distinct metabolic fates of these compounds is crucial for evaluating their therapeutic potential and safety profiles.
Pharmacokinetic and Metabolic Comparison
The metabolic journey of SAC is well-documented, characterized by high oral absorption and extensive metabolism. SCPC's metabolic fate, when administered exogenously, is less understood, with current knowledge primarily derived from its role as an endogenous metabolite.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of SAC and SCPC.
Table 1: Pharmacokinetic Parameters of S-allyl-cysteine (SAC) in Rats
| Parameter | Value | Reference |
| Bioavailability | >90% | [1] |
| Tmax (oral) | Not explicitly stated | |
| Cmax (oral, 5 mg/kg) | Not explicitly stated | |
| Elimination Half-life (oral) | Not explicitly stated | |
| Major Metabolites | N-acetyl-S-allyl-l-cysteine (NAc-SAC), N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS), S-allyl-l-cysteine sulfoxide (SACS), l-γ-glutamyl-S-allyl-l-cysteine | [1] |
| Primary Excretion Route | Urine (primarily as N-acetylated metabolites) | [[“]] |
Table 2: Urinary Excretion of S-allyl-cysteine (SAC) and its Metabolites in Rats (as % of oral dose)
| Compound | Percentage of Dose | Reference |
| SAC | 2.9% | [[“]] |
| NAc-SAC | 80% | [[“]] |
| NAc-SACS | 11% | [[“]] |
Table 3: Known Metabolic Fate of this compound (SCPC)
| Aspect | Description | Reference |
| Formation | Metabolite of S-(2-Carboxypropyl)glutathione; formed from methacrylyl-CoA (valine catabolism intermediate) conjugation with cysteine. | [3] |
| Primary Metabolite | N-acetyl-S-(2-carboxypropyl)cysteine (NAc-SCPC) | [4] |
| Excretion | Detected in urine as NAc-SCPC. | [4] |
| Oral Bioavailability | Not determined. |
Metabolic Pathways
The metabolic pathways of SAC and SCPC differ significantly, reflecting their distinct chemical structures and origins.
S-allyl-cysteine (SAC) Metabolic Pathway
SAC undergoes extensive metabolism primarily in the liver and kidneys[1]. The main metabolic transformations include N-acetylation and S-oxidation[1].
References
- 1. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Is S-(2-Carboxypropyl)cysteine a more specific biomarker than its derivatives?
A Comparative Analysis of S-(2-Carboxypropyl)cysteine and Its Derivatives for Enhanced Specificity in Biomedical Research and Diagnostics.
In the intricate landscape of disease and exposure monitoring, the quest for precise and reliable biomarkers is paramount. This compound (2CPC), a metabolite stemming from the valine catabolism pathway, has emerged as a significant biomarker, particularly for inborn errors of metabolism. However, the critical question for researchers and clinicians is whether 2CPC itself offers superior specificity compared to its derivatives, such as its N-acetylated form. This guide provides a comprehensive comparison, supported by experimental data and methodologies, to elucidate the distinct roles and diagnostic potential of these related compounds.
At a Glance: Comparative Specificity
The primary distinction in the utility of this compound and its derivatives lies in their metabolic origin and the specific conditions they indicate. While 2CPC is a direct product of methacrylyl-CoA conjugation, its downstream metabolites can sometimes offer a more refined diagnostic window.
| Biomarker | Primary Associated Condition | Metabolic Origin | Reported Specificity | Key Advantages | Limitations |
| This compound (2CPC) | HIBCH Deficiency | Conjugation of methacrylyl-CoA with cysteine.[1] | High | Direct indicator of methacrylyl-CoA accumulation.[1] | May be present at low levels from other sources. |
| N-acetyl-S-(2-carboxypropyl)cysteine (NA-2CPC) | ECHS1 Deficiency | N-acetylation of 2CPC.[1][2] | Very High | Considered a key diagnostic metabolite for ECHS1 deficiency.[2] | As a downstream metabolite, levels might be influenced by acetylation efficiency. |
| S-(2-carboxypropyl)-cysteamine | HIBCH Deficiency | Formed from methacrylyl-CoA.[1] | High | Elevated secretion observed in patients with HIBCH mutations.[1] | Less commonly reported in literature compared to 2CPC and its N-acetylated form. |
The Metabolic Pathway: A Tale of Two Deficiencies
The specificity of this compound and its N-acetylated derivative as biomarkers is intrinsically linked to their positions in the valine catabolism pathway. Deficiencies in the enzymes 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) or short-chain enoyl-CoA hydratase (ECHS1) lead to an accumulation of the reactive metabolite methacrylyl-CoA.[1] This accumulation drives the formation of 2CPC. Subsequently, 2CPC can be N-acetylated to form NA-2CPC.
Caption: Valine catabolism and formation of 2CPC and NA-2CPC.
Experimental Evidence and Protocols
The determination of this compound and its derivatives in biological samples, primarily urine, relies on sensitive analytical techniques.
Key Experimental Findings
A study on patients with a mild form of ECHS1 deficiency demonstrated markedly high levels of N-acetyl-S-(2-carboxypropyl)cysteine in their urine, establishing it as a candidate diagnostic metabolite.[2] In another study, fibroblasts from patients with HIBCH mutations showed elevated secretion of both S-2-carboxypropyl-cysteamine and S-2-carboxypropyl-cysteine when incubated with radioisotope-labeled valine or cysteine.[1]
General Experimental Workflow
The analysis of these biomarkers typically follows a standardized workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for biomarker analysis.
Detailed Experimental Protocol: Quantification of Mercapturic Acids by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound and its derivatives in urine. Specific parameters may require optimization based on the analyte and instrumentation.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of the supernatant, add an internal standard solution.
-
Perform solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analytes.
-
Elute the analytes and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for these acidic molecules.
-
-
Data Analysis:
-
Quantify the analytes using a calibration curve prepared with authentic standards.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
The Verdict: Specificity is Context-Dependent
The available evidence suggests that while this compound is a direct and specific biomarker for the accumulation of methacrylyl-CoA, its N-acetylated derivative, N-acetyl-S-(2-carboxypropyl)cysteine , appears to be a more specific and established biomarker for diagnosing ECHS1 deficiency .[2] For HIBCH deficiency , both This compound and S-(2-carboxypropyl)-cysteamine are reported to be elevated.[1]
The choice of biomarker ultimately depends on the specific research question or diagnostic goal. For a broader screen of methacrylyl-CoA accumulation, 2CPC could be a valuable initial target. However, for a more definitive diagnosis of ECHS1 deficiency, NA-2CPC is the more specific choice.
It is important to note that the field of mercapturic acids as biomarkers is continually evolving. While some, like S-phenylmercapturic acid for benzene exposure, have demonstrated high specificity, others can be influenced by background levels from other sources.[3] Therefore, the interpretation of biomarker data should always be done in the context of the individual's clinical presentation and other laboratory findings. The simultaneous determination of multiple related metabolites can often provide a more robust and comprehensive assessment.[4]
References
- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercapturic acids, protein adducts, and DNA adducts as biomarkers of electrophilic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-(2-Carboxypropyl)cysteine Biosynthesis in Onion and Garlic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biosynthesis of S-(2-Carboxypropyl)cysteine (SCPC), a key intermediate in the formation of bioactive sulfur compounds in onion (Allium cepa) and garlic (Allium sativum). While both species share a common ancestral pathway for the synthesis of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), significant differences in their enzymatic processes and the resulting profiles of sulfur compounds exist. This document synthesizes available experimental data to highlight these distinctions, offering a valuable resource for research and development in the fields of natural product chemistry and pharmacology.
Introduction
Onion and garlic are renowned for their distinctive flavors and therapeutic properties, which are largely attributed to a class of organosulfur compounds known as ACSOs. The biosynthesis of these compounds is a complex process that is believed to originate from glutathione.[1][2] A critical, albeit transient, intermediate in this pathway is this compound (SCPC). The metabolic fate of SCPC diverges in onion and garlic, leading to the formation of their characteristic flavor precursors: isoalliin in onion and alliin in garlic.[3] Understanding the nuances of SCPC biosynthesis is therefore crucial for elucidating the mechanisms behind the unique biochemical profiles of these two important Allium species.
Comparative Biosynthesis of this compound
The biosynthesis of SCPC in both onion and garlic is understood to follow a multi-step enzymatic pathway. While the complete enzymatic machinery has not been fully elucidated in both species, key enzymes such as γ-glutamyl transpeptidases (GGTs) and flavin-containing monooxygenases (FMOs) have been identified as crucial players.[4][5]
The proposed biosynthetic pathway, highlighting the central role of SCPC, is as follows:
-
Formation of γ-Glutamyl-S-(2-carboxypropyl)cysteine: The pathway is initiated with the formation of a γ-glutamyl peptide, likely from the reaction of glutathione with a precursor derived from valine metabolism.
-
Generation of this compound: A γ-glutamyl transpeptidase (GGT) then cleaves the γ-glutamyl moiety from γ-glutamyl-S-(2-carboxypropyl)cysteine to yield SCPC.
-
Conversion to Downstream Products: SCPC is then further metabolized to form the respective precursors of the dominant ACSOs in each plant. In onion, this leads to the formation of isoalliin, while in garlic, the pathway leads to alliin.
While this general pathway is accepted, the specific enzymes and their efficiencies are known to differ between onion and garlic, leading to their distinct ACSO profiles.
Quantitative Data on S-alk(en)yl-L-cysteine Sulfoxides and Enzyme Kinetics
Direct quantitative data for SCPC in onion and garlic is limited in the available scientific literature, likely due to its transient nature as a metabolic intermediate. However, extensive research has been conducted on the quantification of the major, stable ACSOs, which provides valuable context for the overall efficiency of the biosynthetic pathways in each plant. Garlic consistently demonstrates a higher overall concentration of these bioactive sulfur compounds compared to onion.
The following tables summarize the available quantitative data for the major ACSOs and the kinetic properties of the key enzymes involved in their biosynthesis.
Table 1: Comparative Content of Major S-alk(en)yl-L-cysteine Sulfoxides in Onion and Garlic
| Compound | Onion (mg/g dry weight) | Garlic (mg/g dry weight) |
| Isoalliin | 1.8 - 27.74 | Trace amounts |
| Alliin | Trace amounts | 2.0 - 22.0 |
| Methiin | 0.2 - 1.5 | < 0.1 |
| Propiin | Present, variable | Not typically reported |
| Total ACSOs | ~32 - 44 | Higher than onion |
Note: Values are compiled from various sources and can vary significantly based on cultivar, growing conditions, and analytical methods.
Table 2: Comparative Enzyme Kinetic Data for γ-Glutamyl Transpeptidases (GGTs)
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Onion (partially purified) | γ-glutamyl-S-propenyl-L-cysteine | 1.68 | 9.0 | Not Reported |
| Onion (partially purified) | γ-glutamyl-S-methyl-L-cysteine | 0.55 | 9.0 | Not Reported |
| Garlic (recombinant AsGGT1) | γ-glutamyl-S-allyl-L-cysteine | 0.086 | ~8.0 | Not Reported |
| Garlic (recombinant AsGGT2) | γ-glutamyl-S-allyl-L-cysteine | 1.1 | ~8.0 | Not Reported |
| Garlic (recombinant AsGGT3) | γ-glutamyl-S-allyl-L-cysteine | 9.4 | ~8.0 | Not Reported |
| Onion (dormant bulb) | L-γ-glutamyl-p-nitroanilide | 14.3 | 7.0 | 50 |
| Garlic (dormant bulb) | L-γ-glutamyl-p-nitroanilide | Not Reported | 5.0 | 70 |
Note: The available kinetic data for GGTs uses substrates that are structurally related to the presumed precursor of SCPC. Direct kinetic data with γ-glutamyl-S-(2-carboxypropyl)cysteine is not currently available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of SCPC and related ACSO biosynthesis.
Protocol 1: Extraction and Quantification of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs) by HPLC
This protocol is a generalized method that can be adapted for the analysis of SCPC, though optimization for this specific compound may be required.
1. Sample Preparation:
- Fresh onion or garlic bulbs are peeled, flash-frozen in liquid nitrogen, and lyophilized to dryness.
- The dried tissue is ground into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
- Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
- Add 1 mL of a methanol/water solution (e.g., 70:30 v/v).
- Vortex the mixture vigorously for 1 minute.
- Incubate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
- Mobile Phase: A gradient elution is often employed.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Program: A typical gradient might be:
- 0-5 min: 2% B
- 5-25 min: 2-30% B (linear gradient)
- 25-30 min: 30-100% B (linear gradient)
- 30-35 min: 100% B (isocratic)
- 35-40 min: 100-2% B (linear gradient for re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 210 nm or Mass Spectrometry (MS) for more sensitive and specific detection.
- Quantification: The concentration of each ACSO is determined by comparing the peak area to a standard curve prepared with authentic standards.
Protocol 2: Assay for γ-Glutamyl Transpeptidase (GGT) Activity
This assay measures the activity of GGT by monitoring the release of p-nitroaniline from a chromogenic substrate.
1. Enzyme Extraction:
- Homogenize fresh onion or garlic tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM β-mercaptoethanol) at a ratio of 1:3 (w/v).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- The resulting supernatant is used as the crude enzyme extract.
2. Activity Assay:
- The reaction mixture (total volume of 1 mL) contains:
- 50 mM Tris-HCl buffer (pH 8.0)
- 10 mM Glycylglycine (acceptor substrate)
- 1 mM L-γ-glutamyl-p-nitroanilide (substrate)
- 50 µL of crude enzyme extract
- Incubate the reaction mixture at 37°C.
- Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.
- One unit of GGT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions. The molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M-1cm-1.
Protocol 3: Assay for Flavin-containing Monooxygenase (FMO) Activity
This is a general spectrophotometric assay for FMO activity based on the oxidation of NADPH.
1. Enzyme Preparation:
- FMOs are often membrane-bound enzymes. For activity assays, they can be expressed recombinantly in systems like E. coli or yeast and purified, or microsomal fractions can be prepared from the plant tissue.
2. Activity Assay:
- The reaction mixture (total volume of 1 mL) contains:
- 50 mM Tris-HCl buffer (pH 8.5)
- 0.2 mM NADPH
- 10 µM FAD (if required by the specific FMO)
- 1 mM of the sulfur-containing substrate (e.g., S-allyl-L-cysteine for garlic FMO)
- The appropriate amount of purified enzyme or microsomal preparation.
- The reaction is initiated by the addition of the substrate.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- The rate of NADPH oxidation is used to calculate the enzyme activity. The molar extinction coefficient of NADPH at 340 nm is 6,220 M-1cm-1.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathways and a general experimental workflow for the analysis of SCPC.
Caption: Proposed biosynthetic pathways of major ACSOs in onion and garlic, highlighting the central role of SCPC.
Caption: General experimental workflow for the extraction and quantification of SCPC from Allium species.
Conclusion and Future Directions
The biosynthesis of this compound represents a key metabolic juncture in the production of the characteristic organosulfur compounds of onion and garlic. While the general pathway is conserved, notable differences in the properties of key enzymes, such as γ-glutamyl transpeptidases, and the subsequent metabolic steps lead to the distinct accumulation of isoalliin in onion and alliin in garlic.
A significant gap in the current understanding is the lack of direct quantitative comparisons of SCPC levels in these two species, as well as the absence of specific kinetic data for the enzymes that directly produce and consume this intermediate. Future research employing advanced analytical techniques such as LC-MS/MS metabolomics, coupled with the characterization of the full suite of biosynthetic enzymes, will be crucial for a more complete understanding. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also provide a basis for the targeted breeding of Allium crops with enhanced profiles of health-promoting compounds for the pharmaceutical and nutraceutical industries.
References
- 1. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a flavin-containing monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of a flavin-dependent S-monooxygenase from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Correlating S-(2-Carboxypropyl)cysteine levels with clinical phenotypes in metabolic disease.
An In-depth Analysis of S-(2-Carboxypropyl)cysteine as a Biomarker in Metabolic Disorders, with a Comparative Look at Alternative Markers.
Introduction
This compound (SCPC) is a metabolite that has garnered attention in the study of inborn errors of metabolism. This guide provides a comprehensive overview of the current scientific literature on the correlation between SCPC levels and clinical phenotypes in metabolic diseases. While SCPC has a well-established role as a biomarker for a specific rare genetic disorder, its utility in more common metabolic diseases such as diabetes, metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD) is an area of ongoing investigation. This document summarizes the existing data, details relevant experimental protocols, and compares SCPC with other established biomarkers in the field.
This compound and Short-chain enoyl-CoA Hydratase (ECHS1) Deficiency
Current research strongly links elevated levels of SCPC and its derivative, N-acetyl-S-(2-carboxypropyl)cysteine, to Short-chain enoyl-CoA hydratase (ECHS1) deficiency. ECHS1 is an enzyme involved in mitochondrial fatty acid β-oxidation and the catabolism of the amino acid valine.[1] ECHS1 deficiency is a rare, autosomal recessive inborn error of metabolism that can lead to a severe clinical phenotype, often resembling Leigh syndrome, characterized by developmental delay, regression, dystonia, and seizures.[2]
Clinical Phenotypes Associated with ECHS1 Deficiency
Patients with ECHS1 deficiency can present with a range of clinical symptoms, from severe infantile onset to milder forms with later onset. The clinical presentation is often associated with elevated lactate and abnormalities on brain MRI.[2]
Quantitative Data
Studies have consistently shown that individuals with ECHS1 deficiency excrete large amounts of N-acetyl-S-(2-carboxypropyl)cysteine in their urine.[1][3] This metabolite is considered a key diagnostic marker for the disease.[1]
| Biomarker | Patient Population | Sample Type | Finding | Reference |
| N-acetyl-S-(2-carboxypropyl)cysteine | Patients with ECHS1 deficiency | Urine | Markedly high levels, proposed as a candidate diagnostic metabolite. | [1] |
| This compound | Patients with ECHS1 deficiency | Urine | Elevated levels observed. | [2] |
This compound in Common Metabolic Diseases
A comprehensive review of the current scientific literature did not yield direct evidence linking this compound levels to common metabolic diseases such as diabetes mellitus, metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or cardiovascular disease (CVD). While the role of other cysteine-related molecules in these conditions is under investigation, SCPC itself has not been established as a biomarker for these more prevalent disorders.
Alternative Cysteine-Related Biomarkers in Metabolic Diseases
While data on SCPC is limited, research has explored the association of other cysteine-containing molecules with common metabolic diseases.
Total Cysteine and Cardiovascular Disease
Elevated plasma levels of total cysteine have been investigated as a potential risk factor for cardiovascular disease. Some studies suggest a correlation between higher total cysteine levels and an increased risk of atherosclerosis in hyperlipidemic patients.[4][5]
Carboxymethyl Cysteine (CMC) and Carboxyethyl Cysteine (CEC) in Diabetes
Advanced glycation end products (AGEs) are implicated in diabetic complications. CMC and CEC, which are AGEs formed from the modification of cysteine residues, have been found to be elevated in the plasma proteins of patients with diabetes and are associated with nephropathy.[6]
| Biomarker | Disease | Sample Type | Key Finding | Reference |
| Total Cysteine | Cardiovascular Disease | Plasma | Higher levels were observed in patients with cardiovascular disease compared to asymptomatic individuals.[4] | [4] |
| Carboxymethyl Cysteine (CMC) | Diabetes Mellitus with Nephropathy | Plasma | Significantly higher mean levels in diabetic patients compared to controls.[6] | [6] |
| Carboxyethyl Cysteine (CEC) | Diabetes Mellitus with Nephropathy | Plasma | Significantly higher mean levels in diabetic patients compared to controls.[6] | [6] |
Experimental Protocols
The quantification of this compound and other thiol-containing molecules in biological samples requires sensitive and specific analytical methods.
General Workflow for Thiol Analysis
A typical workflow for the analysis of cysteine and related compounds in biological fluids involves sample preparation, separation, and detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cysteine is a cardiovascular risk factor in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Total Cysteine and Cardiovascular Risk Burden: Action and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma protein advanced glycation end products, carboxymethyl cysteine, and carboxyethyl cysteine, are elevated and related to nephropathy in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling S-(2-Carboxypropyl)cysteine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling S-(2-Carboxypropyl)cysteine, a metabolite of interest in various biological studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator | To prevent inhalation of fine powder and skin/eye contact. |
| Handling Solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat | To protect against splashes and skin contact. |
| Spill Cleanup (Solid) | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator | Use appropriate spill cleanup kit for non-hazardous solids. |
| Spill Cleanup (Solution) | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat | Absorb with inert material and dispose of properly. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
For long-term stability, storage at -20°C is recommended.[4][5]
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to minimize inhalation of dust.[2][3]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Spill Cleanup:
-
For solid spills:
-
Gently sweep or vacuum the spilled solid, avoiding dust generation.[6]
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
For solution spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2][6]
-
Do not dispose of the chemical down the drain or in regular trash.[3][6]
-
Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
